molecular formula C48H68N10O9S B15579846 CNX-500

CNX-500

Número de catálogo: B15579846
Peso molecular: 961.2 g/mol
Clave InChI: SBOPEFHTOFMNSD-IAWMPOBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CNX-500 is a useful research compound. Its molecular formula is C48H68N10O9S and its molecular weight is 961.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOPEFHTOFMNSD-IAWMPOBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68N10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

961.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CNX-500 as a Covalent Inhibitor Probe for Bruton's Tyrosine Kinase (Btk): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of CNX-500, a potent and selective covalent probe for Bruton's tyrosine kinase (Btk). This compound is a valuable tool for researchers studying Btk signaling, developing novel Btk inhibitors, and assessing target engagement in preclinical models. This document details the mechanism of action of this compound, presents its key quantitative data, and provides comprehensive experimental protocols for its application.

Introduction to this compound

This compound is a chemical probe constructed from the potent and selective covalent Btk inhibitor CC-292, which is chemically linked to a biotin (B1667282) molecule.[1][2] This bifunctional design allows this compound to retain the high-affinity, covalent binding characteristics of its parent inhibitor while enabling the detection, quantification, and isolation of Btk through the biotin tag. The covalent nature of its interaction with Btk makes this compound a particularly robust tool for assessing the occupancy of the Btk active site by other inhibitors in a competitive manner.

Mechanism of Action

This compound functions as an irreversible inhibitor of Btk. The CC-292 component of the probe forms a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of Btk. This covalent modification permanently inactivates the kinase. The attached biotin moiety does not interfere with this interaction and serves as a handle for downstream applications such as pull-down assays and detection using streptavidin-conjugated reagents.

Data Presentation

Potency and Selectivity of this compound

This compound exhibits high potency for Btk and selectivity over other kinases.[1][2]

TargetIC50 (nM)Notes
Btk 0.5 High potency for the primary target.[1][2]
EGFR>25Demonstrates selectivity against the structurally related kinase, Epidermal Growth Factor Receptor.[1]
SykLow inhibitory effectUpstream Src-family kinase.[2]
LynLow inhibitory effectUpstream Src-family kinase.[2]
Properties of the Parent Compound (CC-292)

Understanding the properties of the parent inhibitor, CC-292, provides context for the behavior of this compound.

ParameterValueReference
Btk IC50 0.5 nM [2]
Mechanism Covalent, irreversible[2]
Cellular Btk Autophosphorylation EC50 8 nM (in Ramos cells)[2]
B cell proliferation EC50 3 nM[2]

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Btk Occupancy Assay using this compound (Competition Assay)

This assay quantitatively measures the amount of free, uninhibited Btk in a sample after treatment with a test inhibitor.

Materials:

  • Cells or tissue lysates containing Btk

  • Test Btk inhibitor

  • This compound (1 µM stock in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated ELISA plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • HRP-conjugated anti-Btk antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the test Btk inhibitor for the desired time. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Competition Reaction: In a microcentrifuge tube, incubate a standardized amount of cell lysate (e.g., 50 µg) with 1 µM this compound for 1 hour at room temperature.

  • Capture of this compound-Btk Complex: Add the lysate/CNX-500 mixture to a streptavidin-coated ELISA plate well. Incubate for 2 hours at room temperature to allow the biotinylated Btk to bind to the plate.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound proteins.

  • Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the wells with an HRP-conjugated anti-Btk antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The amount of Btk captured is inversely proportional to the occupancy by the test inhibitor. Normalize the signal from the treated samples to the vehicle-only control to determine the percentage of Btk occupancy.

Biotin Pull-Down of Btk using this compound followed by Western Blot

This protocol describes the enrichment of Btk from a cell lysate using this compound for subsequent detection by Western blotting.

Materials:

  • Cell lysate containing Btk

  • This compound

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Btk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Prepare cell lysate as described in the previous protocol.

  • This compound Labeling: Incubate the cell lysate with 1 µM this compound for 1 hour at 4°C with gentle rotation.

  • Bead Preparation: Wash the streptavidin magnetic beads three times with Wash Buffer.

  • Pull-Down: Add the washed beads to the this compound-labeled lysate and incubate for 2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

  • Elution: After the final wash, resuspend the beads in Elution Buffer and boil for 5-10 minutes to elute the captured proteins.

  • Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Btk antibody overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation Btk Btk Lyn_Syk->Btk Phosphorylation PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_Flux->Downstream PKC->Downstream

Caption: Simplified Btk signaling pathway upon B-cell receptor activation.

Experimental Workflow for Btk Occupancy Assay

Btk_Occupancy_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_assay Biochemical Assay cluster_data_analysis Data Analysis A 1. Treat cells with Btk inhibitor B 2. Lyse cells A->B C 3. Incubate lysate with This compound (Biotinylated Probe) B->C D 4. Capture on Streptavidin plate C->D E 5. Wash unbound proteins D->E F 6. Detect captured Btk (Anti-Btk HRP) E->F G 7. Measure signal F->G H 8. Calculate % Btk Occupancy G->H

Caption: Workflow for determining Btk occupancy using the this compound competition assay.

Covalent Inhibition Mechanism of this compound

Covalent_Inhibition cluster_Btk Btk Active Site Btk_Cys Btk (Cys481) Reversible_Complex Reversible Btk::this compound Complex Btk_Cys->Reversible_Complex CNX500 This compound (CC-292-Biotin) CNX500->Reversible_Complex Covalent_Complex Covalent Btk-CNX-500 Adduct (Inactive) Reversible_Complex->Covalent_Complex Covalent Bond Formation

Caption: Two-step mechanism of covalent inhibition of Btk by this compound.

References

An In-depth Technical Guide to the CNX-500 Biotin Conjugate: Structure, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the CNX-500 biotin (B1667282) conjugate, a critical tool in the study of Bruton's tyrosine kinase (Btk) and the development of its inhibitors. This compound is not a therapeutic agent itself, but a specialized chemical probe designed for pharmacodynamic (PD) assays to quantify the engagement of Btk by covalent inhibitors.

Core Structure and Biotin Conjugation

This compound is a biotinylated derivative of CC-292 (also known as Spebrutinib), a potent and highly selective covalent inhibitor of Btk.[1][2][3] The core structure, CC-292, was rationally designed to bind with high affinity to the ATP binding pocket of Btk and to form an irreversible covalent bond with a specific cysteine residue (C481) within the active site.[4] This covalent binding mechanism leads to the permanent inactivation of the Btk enzyme.

The this compound probe is created by chemically linking a biotin molecule to the CC-292 structure.[1][5] While the precise linker chemistry is proprietary, the biotin moiety enables the detection and quantification of the probe. This is achieved through the high-affinity and specific interaction between biotin and streptavidin, which can be conjugated to various reporter molecules (e.g., enzymes for colorimetric or chemiluminescent readouts in an ELISA).

Mechanism of Action and Target Pathway

This compound functions as a competitive covalent probe for Btk.[1] It retains the inhibitory activity of its parent compound, CC-292, and covalently binds to the Cys481 residue of Btk, thereby inhibiting its kinase activity.[4]

The B-Cell Receptor (BCR) Signaling Pathway

Btk is a crucial non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway.[6][7][8][9] This pathway is essential for B-cell development, activation, proliferation, and differentiation.[6][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that ultimately control gene expression and cellular responses. Btk is a key node in this cascade, and its inhibition effectively blocks BCR signaling.[10]

Below is a diagram illustrating the central role of Btk in the BCR signaling pathway.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BTK Btk Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream leads to Antigen Antigen Antigen->BCR binds

B-Cell Receptor (BCR) Signaling Cascade.

Quantitative Data Summary

This compound and its parent compound, CC-292, have been characterized in various assays to determine their potency and efficacy. The following table summarizes key quantitative data.

ParameterMoleculeValueAssay SystemReference
IC50 This compound0.5 nMBtk Kinase Activity[1]
EC50 CC-2928 nMBtk Autophosphorylation (Ramos cells)[11]
EC50 CC-2923 nMB-cell Proliferation[11]
Btk Occupancy EC50 Tirabrutinib (another Btk inhibitor)72 nMRamos B cells[12]
Btk Occupancy EC50 Tirabrutinib92 nMHuman PBMCs[12]

Experimental Protocols

This compound is primarily used in a competitive Btk occupancy assay. This assay allows for the direct quantification of the amount of Btk that is not bound by an inhibitor (i.e., "free" Btk) in a given sample.

Btk Target Occupancy Assay Protocol

Objective: To quantify the percentage of Btk that is covalently bound by an inhibitor in a cell or tissue lysate.

Principle: Cell lysates containing Btk that has been exposed to a covalent inhibitor (e.g., CC-292) are incubated with an excess of this compound. The this compound will covalently bind to any Btk that is not already occupied by the inhibitor. The biotinylated this compound-Btk complex is then captured on a streptavidin-coated plate and detected using an anti-Btk antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP). The amount of captured Btk is inversely proportional to the occupancy of Btk by the test inhibitor.

Materials:

  • Cells or tissue samples treated with a Btk inhibitor.

  • Lysis buffer.

  • This compound probe.

  • Streptavidin-coated ELISA plates.

  • Primary antibody against Btk.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • Wash buffer.

  • Plate reader.

Methodology:

  • Cell Lysis: Lyse the treated cells or tissue samples to release the intracellular proteins, including Btk.

  • Incubation with this compound: Incubate the lysates with a saturating concentration of this compound (e.g., 1 µM) for a specified time (e.g., 1 hour) to allow for the covalent binding of the probe to any unoccupied Btk.[5][11]

  • Capture: Transfer the lysate-probe mixture to a streptavidin-coated ELISA plate and incubate to allow the biotinylated this compound-Btk complex to bind to the plate.

  • Washing: Wash the plate to remove any unbound proteins and reagents.

  • Primary Antibody Incubation: Add a primary antibody specific for Btk and incubate.

  • Washing: Wash the plate to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Detection: Add TMB substrate and incubate until a color develops.

  • Stop Reaction: Add a stop solution to quench the reaction.

  • Readout: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The percentage of Btk occupancy is calculated by comparing the signal from the inhibitor-treated samples to that of the vehicle-treated (control) samples.

The following diagram illustrates the workflow of the Btk occupancy assay.

Btk_Occupancy_Assay_Workflow Start Start: Cells treated with Btk inhibitor or vehicle Lysis 1. Cell Lysis Start->Lysis Incubation 2. Incubate lysate with excess this compound Lysis->Incubation Capture 3. Capture this compound-Btk complex on streptavidin plate Incubation->Capture Detection 4. Detect captured Btk via ELISA Capture->Detection Analysis 5. Quantify Btk occupancy Detection->Analysis End End: % Btk Occupancy Analysis->End

Workflow for Btk Occupancy Assay.

Logical Relationships in Btk Inhibition

The use of this compound allows researchers to establish a clear logical relationship between the concentration of a Btk inhibitor, the resulting occupancy of the Btk enzyme, and the downstream cellular response. This relationship is fundamental to understanding the pharmacodynamics of Btk inhibitors and for rational dose selection in clinical trials.[11]

The diagram below illustrates this logical relationship.

Logical_Relationship Inhibitor Btk Inhibitor (e.g., CC-292) Occupancy Increased Btk Occupancy (Measured by this compound assay) Inhibitor->Occupancy leads to Signaling Decreased BCR Signaling Occupancy->Signaling results in Response Inhibition of B-cell Proliferation & Activation Signaling->Response causes

Logical Flow of Btk Inhibition and Cellular Response.

References

Unveiling CNX-500: A Technical Guide to a Covalent Bruton's Tyrosine Kinase Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CNX-500 (CAS Number: 1202758-21-1), a significant tool in the study of Bruton's tyrosine kinase (Btk), a critical component of the B-cell receptor (BCR) signaling pathway. This compound is not a therapeutic agent but a meticulously designed chemical probe, enabling precise pharmacodynamic and biochemical analyses of Btk.

Core Properties and Specifications

This compound is a chemical probe that consists of the potent and selective covalent Btk inhibitor, CC-292 (also known as Spebrutinib), chemically linked to a biotin (B1667282) molecule.[1][2][3][4] This unique structure allows for the capture and detection of uninhibited Btk in various biological samples.[5] The covalent bond is formed with a cysteine residue (Cys481) in the active site of Btk.[6]

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 1202758-21-1[1][7]
Molecular Formula C₄₈H₆₈N₁₀O₉S[3][8]
Molecular Weight 961.18 g/mol [1][8][9]
Purity ≥98%[9]
IC₅₀ for Btk 0.5 nM[1][3][4]
Smiles O=C(NCCCOCCOCCOCCCNC(CCCC[C@@H]1SC--INVALID-LINK--([H])NC2=O)=O)CCCC(NCCCOC3=CC=CC(NC4=NC=NC(NC5=CC=C(OCCOC)C=C5)=C4F)=C3)=O)C=C[9]
Kinase Selectivity

This compound, based on the CC-292 scaffold, exhibits high selectivity for Btk with minimal inhibitory effects on other kinases, a crucial feature for a specific chemical probe.

Kinase TargetActivity/SelectivityReference(s)
Epidermal Growth Factor Receptor (EGFR) Low inhibitory effects[3][4]
Syk Low inhibitory effects[3][4]
Lyn Low inhibitory effects[3][4]

Mechanism of Action and Biological Context

This compound functions as an irreversible inhibitor of Bruton's tyrosine kinase. Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][3][10]

Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[10] This leads to the generation of second messengers, calcium mobilization, and the activation of transcription factors like NF-κB, ultimately driving B-cell proliferation and survival.[1][10]

Due to its covalent nature, this compound forms a stable bond with Btk, allowing for the specific detection and quantification of Btk that has not been occupied by another inhibitor.

B-Cell Receptor (BCR) Signaling Pathway Involving Btk

The following diagram illustrates the central role of Btk in the BCR signaling cascade.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation Btk_cyto Btk Syk->Btk_cyto Recruitment & Activation Btk_mem Btk PLCG2 PLCγ2 Btk_mem->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Cleavage Antigen Antigen Antigen->BCR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: B-Cell Receptor (BCR) signaling cascade highlighting the central role of Btk.

Experimental Protocols

This compound is primarily utilized in biochemical assays to determine the occupancy of Btk by covalent inhibitors. Below are detailed methodologies for its application.

Btk Occupancy Assay using this compound

This protocol describes a competition-based ELISA to quantify the amount of free, uninhibited Btk in a sample.[5]

1. Sample Preparation:

  • Treat cells or animals with the Btk inhibitor of interest (e.g., CC-292).

  • Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

2. Incubation with this compound:

  • In a microplate, add a standardized amount of total protein from each lysate.

  • Add 1 µM of this compound to each well containing the lysate.

  • Include control wells with lysate from untreated samples and wells with no lysate (blank).

  • Incubate the plate for 1 hour at room temperature to allow this compound to covalently bind to any free Btk.

3. Capture of Biotinylated Btk:

  • Transfer the lysate/CNX-500 mixture to a streptavidin-coated ELISA plate.

  • Incubate for 1 hour at room temperature to allow the biotinylated Btk to bind to the streptavidin.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.

4. Detection and Quantification:

  • Add a primary antibody specific for Btk to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the appropriate enzyme substrate and measure the signal (e.g., absorbance at a specific wavelength).

  • The amount of captured Btk is inversely proportional to the occupancy of Btk by the test inhibitor.

5. Data Analysis:

  • Normalize the signal from treated samples to the signal from untreated control samples to determine the percentage of Btk occupancy.

Btk_Occupancy_Workflow A 1. Cell/Tissue Lysate (with or without inhibitor treatment) B 2. Incubate with this compound (1µM) (Biotinylated covalent probe) A->B C 3. Transfer to Streptavidin-coated Plate B->C D 4. Wash to remove unbound proteins C->D E 5. Add anti-Btk Primary Antibody D->E F 6. Add HRP-conjugated Secondary Antibody E->F G 7. Add Substrate and Measure Signal F->G H 8. Quantify Btk Occupancy G->H

Caption: Workflow for determining Btk occupancy using the this compound probe.

General Protocol for Btk Pull-Down Assay

This protocol provides a general framework for using this compound to pull down Btk and potentially interacting proteins for analysis by Western Blot or mass spectrometry.

1. Lysate Preparation:

  • Prepare cell lysates as described in the Btk Occupancy Assay.

2. Incubation with this compound:

  • Incubate the cell lysate with this compound (concentration to be optimized, typically 1-5 µM) for 1-2 hours at 4°C with gentle rotation.

3. Capture with Streptavidin Beads:

  • Add streptavidin-conjugated magnetic beads or agarose (B213101) resin to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

4. Washing:

  • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

  • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE followed by Western Blotting with an anti-Btk antibody to confirm the pull-down of Btk.

  • For discovery of interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

Pull_Down_Workflow A 1. Cell Lysate B 2. Incubate with this compound A->B C 3. Add Streptavidin Beads B->C D 4. Wash to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Analyze by Western Blot or Mass Spectrometry E->F

Caption: General workflow for a Btk pull-down assay using this compound.

Synthesis of this compound (Hypothetical)

A hypothetical final step in the synthesis could involve the coupling of an amine-functionalized CC-292 derivative with a biotin-PEG-NHS ester. The PEG linker would enhance the solubility and accessibility of the biotin moiety.

Conclusion

This compound is a highly valuable chemical probe for researchers and drug developers working on Btk inhibitors. Its covalent nature and biotin tag enable robust and quantitative assessment of Btk occupancy in both in vitro and in vivo settings. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of Btk biology and the development of novel therapeutics targeting this important kinase.

References

The Role of CNX-500 in Elucidating Btk Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a critical mediator in B-cell receptor (BCR) signaling pathways. Its integral role in B-cell proliferation, differentiation, and survival has positioned it as a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases. The development of covalent inhibitors targeting Btk has revolutionized treatment paradigms in these areas. Understanding the pharmacodynamics of these inhibitors, specifically their engagement with the Btk target in a cellular environment, is crucial for optimizing their therapeutic efficacy. This technical guide focuses on the application of CNX-500, a potent and specific probe, in the detailed study of Btk signaling and the characterization of Btk inhibitors.

This compound is a chemical probe consisting of the potent covalent Btk inhibitor CC-292 (spebrutinib) chemically linked to biotin (B1667282).[1] This design allows this compound to retain high inhibitory activity against Btk while enabling its detection and quantification through the high-affinity interaction between biotin and streptavidin. The primary application of this compound is in a competition-based assay to measure the occupancy of the Btk enzyme by a covalent inhibitor. This guide will provide an in-depth overview of the Btk signaling pathway, the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its quantitative characteristics.

Btk Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of intracellular tyrosine kinases. Btk is a central player in this pathway. Upon BCR stimulation, Src-family kinases such as Lyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates adaptor proteins, creating docking sites for Btk. Btk is subsequently phosphorylated and activated, leading to the phosphorylation of its key substrate, phospholipase Cγ2 (PLCγ2).[2][3] Phosphorylated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately culminate in the activation of downstream transcription factors, including NF-κB and NFAT, which drive B-cell activation, proliferation, and survival.[2] Covalent Btk inhibitors, and by extension this compound, act by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of Btk, thereby blocking its kinase activity and halting the downstream signaling cascade.[4]

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Btk Btk Lyn_Syk->Btk Phosphorylation & Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation pPLCg2 p-PLCγ2 Btk->pPLCg2 Phosphorylation CNX500 This compound (Covalent Inhibition) CNX500->Btk PIP2 PIP2 pPLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activation Cellular_Response B-Cell Activation, Proliferation, Survival Transcription_Factors->Cellular_Response Gene Expression

Btk Signaling Pathway and Point of this compound Inhibition.

Quantitative Data

The utility of this compound as a probe is underpinned by its high affinity and specificity for Btk, which mirrors that of its parent compound, CC-292. The following tables summarize the key quantitative data for this compound and the selectivity profile of CC-292.

Table 1: Potency of this compound and CC-292 against Btk

CompoundAssay TypeParameterValue (nM)
This compoundBiochemical AssayIC500.5
CC-292 (spebrutinib)Biochemical AssayIC50~1.5
CC-292 (spebrutinib)Cellular Btk AutophosphorylationEC508

Table 2: Kinase Selectivity Profile of CC-292 (spebrutinib)

This table presents the inhibitory activity of CC-292 against a panel of selected kinases, highlighting its high selectivity for Btk. Data is presented as the percentage of kinases inhibited by more than 65% at a 1µM concentration.[5][6]

Kinase FamilyRepresentative Kinases% Inhibition at 1µMNotes
Primary Target Btk >95% High on-target potency
Tec FamilyTec, Itk>65%Some activity against other Tec family members
Src FamilySrc, Lyn, Fgr<50%Generally low activity
EGFR FamilyEGFR, HER2, ERBB4<20%High selectivity over EGFR family kinases
JAK FamilyJAK3<10%High selectivity over JAK family kinases
Overall Kinome (Panel of wild-type kinases)8.3% Demonstrates high overall selectivity

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and drug development. The following sections provide step-by-step protocols for key experiments.

Btk Occupancy Assay using this compound

This competition-based ELISA is the primary application of this compound and is used to determine the percentage of Btk that is bound by a covalent inhibitor in a given sample.

Materials:

  • Cells or tissue lysates to be analyzed.

  • This compound (biotinylated Btk probe).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Streptavidin-coated 96-well plates.

  • Anti-Btk antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader.

Procedure:

  • Sample Preparation: Treat cells with the covalent Btk inhibitor of interest at various concentrations and time points. Prepare a vehicle-treated control.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cell pellets in lysis buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Competition Binding: Normalize the protein concentration of all lysates. Incubate the lysates with 1 µM this compound for 1 hour at room temperature with gentle shaking.[7] This allows this compound to bind to any free, uninhibited Btk.

  • Capture: Add the lysate/CNX-500 mixture to streptavidin-coated wells and incubate for 1-2 hours at room temperature to capture the biotinylated this compound-Btk complexes.

  • Washing: Wash the wells three times with wash buffer to remove unbound proteins.

  • Detection:

    • Add a primary antibody against Btk and incubate for 1 hour at room temperature.

    • Wash the wells three times.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times.

  • Signal Development: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: The amount of captured Btk is proportional to the amount of free Btk in the initial lysate. Calculate the percentage of Btk occupancy for each inhibitor concentration relative to the vehicle-treated control.

Btk_Occupancy_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Competition & Detection cluster_analysis Data Analysis cell_treatment 1. Treat cells with Btk inhibitor cell_lysis 2. Lyse cells cell_treatment->cell_lysis protein_quant 3. Quantify total protein cell_lysis->protein_quant competition 4. Incubate lysate with this compound protein_quant->competition capture 5. Capture on streptavidin plate competition->capture wash1 6. Wash capture->wash1 detection 7. Add anti-Btk & secondary Ab wash1->detection wash2 8. Wash detection->wash2 develop 9. Add TMB substrate wash2->develop read 10. Read absorbance at 450 nm develop->read analyze 11. Calculate % Btk Occupancy read->analyze

Experimental Workflow for Btk Occupancy Assay using this compound.
In Vitro Btk Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Btk. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][8]

Materials:

  • Recombinant human Btk enzyme.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

  • Btk substrate (e.g., poly(Glu,Tyr) 4:1).

  • ATP.

  • Test inhibitor (e.g., CC-292).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a master mix of Btk enzyme and substrate in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Add the Btk enzyme/substrate master mix to all wells except the blank.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Btk activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Btk Signaling: Phospho-PLCγ2 Western Blot

This assay assesses the effect of a Btk inhibitor on the downstream signaling cascade by measuring the phosphorylation of Btk's direct substrate, PLCγ2.

Materials:

  • B-cell line (e.g., Ramos cells).

  • B-cell receptor agonist (e.g., anti-IgM antibody).

  • Test inhibitor.

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-PLCγ2 (Tyr759) and anti-total PLCγ2.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed B-cells and treat with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • BCR Stimulation: Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce Btk signaling.

  • Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLCγ2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total PLCγ2 to confirm equal protein loading.

  • Analysis: Quantify the band intensities for phospho-PLCγ2 and normalize to total PLCγ2. This will show the dose-dependent inhibition of Btk-mediated PLCγ2 phosphorylation by the test compound.

Conclusion

This compound serves as an indispensable tool for researchers and drug developers working on Btk-targeted therapies. Its ability to accurately quantify Btk occupancy in a cellular context provides critical pharmacodynamic data that links drug exposure to target engagement and downstream biological effects. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the effective utilization of this compound in the study of Btk signaling pathways. By enabling a deeper understanding of the mechanism of action of covalent Btk inhibitors, this compound facilitates the rational design and clinical development of more effective and safer therapeutics for B-cell malignancies and autoimmune disorders.

References

Initial discovery and development of CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the initial discovery and development of Devimistat (CPI-613), a first-in-class anti-mitochondrial drug, reveals a targeted approach to cancer therapy by disrupting tumor cell metabolism. This technical guide, intended for researchers, scientists, and drug development professionals, details the scientific journey of Devimistat, from its foundational concepts to clinical trial outcomes.

Note on Nomenclature: The query for "CNX-500" did not yield a specific drug. The most relevant search results pointed to the AVENGER 500 study , a Phase III clinical trial for the investigational drug Devimistat (CPI-613) . This guide focuses on Devimistat.

Initial Discovery and Development

Devimistat (CPI-613) is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals (formerly Rafael Pharmaceuticals).[1] It was discovered at Stony Brook University and developed as part of a proprietary Altered Metabolism Directed (AMD) drug platform.[2] Devimistat is a lipoic acid analog designed to selectively target the altered energy metabolism of cancer cells.[1][3]

The rationale behind its development lies in the observation that many cancer cells are heavily dependent on mitochondrial metabolism for survival and proliferation.[4] Devimistat was designed to exploit this dependency. The U.S. Food and Drug Administration (FDA) has granted Devimistat Orphan Drug Designation for several cancers, including pancreatic cancer, acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), peripheral T-cell lymphoma, and Burkitt's lymphoma.[1] It has also received Fast Track Designation for the treatment of metastatic pancreatic cancer.[5]

Mechanism of Action

Devimistat's primary mechanism of action is the disruption of the mitochondrial tricarboxylic acid (TCA) cycle in tumor cells.[2] It achieves this by inhibiting two critical enzymes:

  • Pyruvate (B1213749) Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDH.[6]

  • α-Ketoglutarate Dehydrogenase (KGDH): The drug inactivates KGDH by hyper-activating a redox feedback loop.[6]

By blocking these two key entry points for glucose and glutamine-derived carbons into the TCA cycle, Devimistat severely compromises mitochondrial metabolic function.[4][6] This disruption leads to increased cellular stress and can induce both apoptotic and non-apoptotic cell death in cancer cells.[7] Furthermore, this metabolic stress increases the sensitivity of cancer cells to a range of chemotherapeutic agents.[8]

Signaling Pathways

Devimistat's impact on cellular metabolism initiates a cascade of signaling events. It has been shown to trigger ROS-associated apoptosis.[9] The drug also activates the AMP-activated protein kinase (AMPK) signaling pathway.[9] Activated AMPK can then inactivate acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism, and can also induce autophagy through the AMPK-ULK1 pathway.[9][10]

Devimistat Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Devimistat Devimistat PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH inhibits (via PDKs) KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH inhibits TCA_Cycle TCA Cycle PDH->TCA_Cycle KGDH->TCA_Cycle ROS ↑ ROS TCA_Cycle->ROS AMPK AMPK ROS->AMPK activates Apoptosis Apoptosis ROS->Apoptosis ACC ACC AMPK->ACC inactivates ULK1 ULK1 AMPK->ULK1 activates Lipid_Metabolism Lipid Metabolism ACC->Lipid_Metabolism inhibits Autophagy Autophagy ULK1->Autophagy

Devimistat's mechanism of action and downstream signaling effects.

Quantitative Data

Preclinical Data
ParameterCell Line / ModelValueReference
EC50 H460 human lung cancer120 μM[7]
Saos-2 human sarcoma120 μM[7]
In Vivo Efficacy Pancreatic tumor xenograft (BxPC-3)Anticancer activity at 25 mg/kg[7]
Non-small cell lung carcinoma xenograft (H460)Significant tumor growth inhibition at 10 mg/kg[7]
Toxicology MiceMaximum tolerated dose of 100 mg/kg[7]
Clinical Trial Data

Phase I Study (Devimistat + mFFX) in Metastatic Pancreatic Cancer [11]

ParameterResult
Objective Response Rate 61%
Complete Response Rate 17%
Median Overall Survival (OS) 19.9 months
Median Progression-Free Survival (PFS) 9.9 months

AVENGER 500 Phase III Study in Metastatic Pancreatic Cancer [12]

ParameterDevimistat + mFFXFFX Alone
Median Overall Survival (OS) 11.10 months11.73 months
Median Progression-Free Survival (PFS) 7.8 months8.0 months

Grade ≥3 Treatment-Emergent Adverse Events (AVENGER 500) [12]

Adverse EventDevimistat + mFFX (%)FFX Alone (%)
Neutropenia 29.034.5
Diarrhea 11.219.6
Hypokalemia 13.114.9
Anemia 13.913.6
Thrombocytopenia 11.613.6
Fatigue 10.811.5

Experimental Protocols

In Vitro Assays

Cell Viability Assays (MTT/alamarBlue) [9][10]

  • Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Devimistat or a vehicle control.

  • After the desired incubation period (e.g., 72 hours), add MTT or alamarBlue reagent to each well according to the manufacturer's instructions.

  • Incubate for the specified time to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance or fluorescence using a plate reader to determine cell viability relative to the control.

Apoptosis Assessment (Annexin V-FITC/PI Staining) [9][10]

  • Culture and treat pancreatic cancer cells with Devimistat as required.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining) [3]

  • Treat cells with Devimistat. Valinomycin can be used as a positive control for mitochondrial membrane depolarization.

  • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Measure the red and green fluorescence intensity using a flow cytometer or fluorescence microscope to assess changes in mitochondrial membrane potential.

In Vivo Xenograft Studies

Tumor Implantation and Growth Monitoring [7]

  • Inject human cancer cells (e.g., BxPC-3 or H460) subcutaneously into the dorsal flank of immunodeficient mice (e.g., CD1 nu/nu).

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Devimistat (e.g., intraperitoneally) or vehicle control according to the study schedule.

  • Measure tumor dimensions with calipers regularly to calculate tumor volume.

  • Monitor animal weight and general health as indicators of toxicity.

Xenograft Study Workflow start Start injection Subcutaneous injection of tumor cells into mice start->injection growth Tumor growth to ~100 mm³ injection->growth randomization Randomize mice into Control & Treatment groups growth->randomization treatment Administer Devimistat or vehicle control randomization->treatment monitoring Monitor tumor volume and animal health treatment->monitoring monitoring->treatment Repeated doses endpoint Endpoint Analysis monitoring->endpoint

A typical workflow for in vivo xenograft studies.
AVENGER 500 Clinical Trial Protocol

The AVENGER 500 trial was a global, randomized, open-label Phase III study.[12][13]

  • Participants: Treatment-naïve patients with metastatic pancreatic adenocarcinoma.

  • Randomization: 528 patients were randomized 1:1 into two arms.

  • Experimental Arm: Devimistat (500 mg/m² on days 1 and 3) in combination with modified FOLFIRINOX (mFFX).

  • Control Arm: Standard-dose FOLFIRINOX (FFX).

  • Treatment Cycle: Once every 2 weeks until disease progression or unacceptable toxicity.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Conclusion

Devimistat represents a novel approach to cancer therapy by targeting the metabolic vulnerabilities of tumor cells. While the Phase III AVENGER 500 trial did not demonstrate a survival benefit in the overall population of patients with metastatic pancreatic cancer, the preclinical data and early-phase clinical results highlight the potential of targeting mitochondrial metabolism.[11][12][14] Further research may identify specific patient populations or combination strategies where Devimistat could offer a clinical advantage. The detailed methodologies and data presented provide a comprehensive overview for the scientific community to build upon this area of cancer research.

References

Unveiling Novel Btk Substrates: A Technical Guide to Utilizing the Covalent Probe CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a comprehensive methodology for the identification of novel Bruton's tyrosine kinase (Btk) substrates utilizing the covalent chemical probe, CNX-500. By leveraging the principles of chemical proteomics and activity-based protein profiling (ABPP), this guide provides a roadmap from experimental design to data interpretation, enabling researchers to expand the known signaling network of Btk, a critical target in immunology and oncology.

Introduction to this compound and Covalent Kinase Probes

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1] The discovery of its downstream substrates is crucial for a complete understanding of its biological functions and for identifying new therapeutic intervention points.

This compound is a chemical probe specifically designed for studying Btk. It consists of the potent and selective covalent Btk inhibitor CC-292 chemically linked to a biotin (B1667282) tag.[1][2] This design allows for both the irreversible binding to the active site of Btk and the subsequent affinity-based enrichment of the Btk-probe complex. The covalent nature of the interaction, targeting a specific cysteine residue (Cys481) in the Btk active site, provides a stable handle for proteomic analysis.[3] While this compound has been primarily utilized for quantifying Btk occupancy in pharmacodynamic studies, its properties make it an ideal tool for the discovery of novel Btk substrates through co-immunoprecipitation and mass spectrometry-based proteomics.

The Principle: Activity-Based Protein Profiling for Substrate Discovery

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that employs reactive chemical probes to target and identify active enzymes within a complex proteome. In the context of Btk substrate discovery, this compound acts as an activity-based probe. The workflow leverages the biotin tag on this compound to isolate not only Btk itself but also its transiently interacting proteins, including its substrates.

The underlying principle is that by capturing the active Btk enzyme from a cellular lysate, we can co-purify proteins that are in the process of being phosphorylated by Btk or are part of a larger Btk signaling complex. These co-purified proteins can then be identified by high-resolution mass spectrometry, providing a snapshot of the Btk interactome and revealing potential new substrates.

Experimental Workflow for Novel Btk Substrate Identification

This section outlines a detailed experimental protocol for the identification of novel Btk substrates using this compound.

Cell Culture and Treatment

Appropriate cell lines with endogenous Btk expression, such as Ramos (a human Burkitt's lymphoma cell line), should be utilized.

  • Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Stimulation (Optional): To enhance Btk activity and substrate binding, cells can be stimulated with an appropriate agonist, such as anti-IgM antibody, for a short duration prior to lysis.

  • Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Labeling with this compound and Affinity Purification
  • Incubation with this compound: Incubate the cell lysate with a predetermined optimal concentration of this compound to allow for covalent labeling of Btk. A typical concentration range to test would be 1-10 µM.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated this compound-Btk complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Elution and Sample Preparation for Mass Spectrometry
  • Elution: Elute the bound proteins from the streptavidin beads. This can be achieved through various methods, including competitive elution with free biotin or by using a denaturing elution buffer.

  • Protein Digestion: The eluted proteins are then subjected to in-solution or on-bead tryptic digestion to generate peptides suitable for mass spectrometry analysis.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Database Searching: Search the acquired MS/MS spectra against a human protein database to identify the proteins present in the sample.

  • Data Analysis and Substrate Prioritization:

    • Compare the list of identified proteins from the this compound pulldown with a control pulldown (e.g., using lysate without this compound or with a non-reactive control probe).

    • Proteins that are significantly enriched in the this compound sample are considered potential Btk interacting partners.

    • Prioritize candidate substrates based on known or predicted phosphorylation sites and their biological relevance to B-cell signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in Btk research.

ParameterValueReference
This compound IC50 for Btk 0.5 nM[1]
This compound Selectivity Low inhibitory effects on EGFR, Syk, and Lyn[1]
Typical this compound Concentration for Pulldown 1-10 µMMethodological Assumption
Typical Lysate Protein Concentration 1-5 mg/mLStandard Proteomics Protocol

Visualizing the Workflow and Signaling Pathways

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Btk Lyn_Syk->Btk Phosphorylation PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activation Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_PKC->Downstream

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Workflow for Substrate Discovery

Substrate_Discovery_Workflow cluster_cell_culture 1. Cell Preparation cluster_pulldown 2. Affinity Purification cluster_ms 3. Mass Spectrometry cluster_result 4. Outcome Cells Ramos Cells Lysis Cell Lysis Cells->Lysis Lysate Cell Lysate Lysis->Lysate CNX500 Incubate with This compound (Biotinylated Covalent Btk Probe) Lysate->CNX500 Streptavidin Streptavidin Beads CNX500->Streptavidin Wash Wash Streptavidin->Wash Elute Elute Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data Substrates Identification of Novel Btk Substrates Data->Substrates

Caption: Experimental workflow for identifying novel Btk substrates using this compound.

Logical Relationship of this compound Components

CNX500_Logic CNX500 This compound Covalent Inhibitor (CC-292) Linker Biotin Tag Btk Btk (Cys481) CNX500:inhibitor->Btk Covalent Bond Streptavidin Streptavidin CNX500:biotin->Streptavidin High-Affinity Interaction

Caption: Logical relationship of the functional components of the this compound probe.

Conclusion

The covalent probe this compound, in conjunction with modern chemical proteomics workflows, offers a powerful tool for the discovery of novel Btk substrates. This technical guide provides a detailed framework for researchers to design and execute experiments aimed at expanding our understanding of the Btk signaling network. The identification of new substrates will not only provide deeper insights into the pathobiology of B-cell related disorders but may also unveil novel therapeutic targets for drug development. Careful optimization of the experimental conditions and rigorous data analysis are paramount to the success of this approach.

References

Probing the Engagement of Bruton's Tyrosine Kinase: A Technical Guide to Exploratory Studies with CNX-500 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of CNX-500, a biotinylated covalent probe, in cell line-based exploratory studies. This compound is a critical tool for quantifying the target engagement of inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling. This document outlines the core principles of its use, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound: A Probe for Btk Occupancy

This compound is a chemical probe consisting of the covalent Btk inhibitor CC-292 chemically linked to biotin. This design allows for the detection and quantification of Btk that is not already bound by a test inhibitor. The fundamental application of this compound is in a competitive binding assay to determine the occupancy of Btk by covalent inhibitors in a cellular context.[1] By measuring the amount of "free" Btk available to bind with this compound, researchers can infer the degree of target engagement by a therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its parent compound, CC-292, in cell line studies.

Compound Parameter Value Cell Line Reference
This compoundIC50 (Btk inhibitory activity)0.5 nMN/A (Biochemical Assay)[1]
CC-292EC50 (Btk autophosphorylation inhibition)8 nMRamos[2]
CC-292EC50 (Btk occupancy)5.9 nMRamos

Table 1: In Vitro Potency of this compound and CC-292.

Signaling Pathway Context: The Role of Btk

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Activation of the BCR by an antigen initiates a signaling cascade involving the phosphorylation of key downstream effectors, ultimately leading to B-cell proliferation, differentiation, and survival. Btk is a central node in this pathway.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream PKC->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Btk Signaling Pathway upon BCR Activation.

Experimental Protocols

This section provides a detailed methodology for a Btk occupancy assay using this compound in a relevant cell line, such as the human B-lymphoma cell line, Ramos.

Btk Occupancy Assay in Ramos Cells

Objective: To quantify the percentage of Btk occupied by a test inhibitor in Ramos cells.

Principle: This is a competition-based ELISA. Ramos cells are first treated with a test inhibitor. After treatment, the cells are lysed, and the lysate is incubated with a saturating concentration of this compound. Any Btk not bound by the test inhibitor will covalently bind to this compound. The biotinylated this compound-Btk complex is then captured on a streptavidin-coated plate and detected using an anti-Btk antibody. The amount of captured Btk is inversely proportional to the occupancy by the test inhibitor.

Materials:

  • Ramos cell line (ATCC® CRL-1596™)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Test Btk inhibitor

  • This compound probe

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated 96-well plates

  • Primary antibody: Anti-Btk antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells in complete RPMI-1640 medium to the desired density.

    • Seed cells in a multi-well plate.

    • Treat cells with a range of concentrations of the test Btk inhibitor for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Btk Capture with this compound:

    • Normalize the protein concentration of all cell lysates.

    • In a new plate, incubate a defined amount of cell lysate with 1 µM this compound for 1 hour at room temperature.[1] This concentration should be sufficient to bind all available Btk.

  • ELISA for Free Btk Quantification:

    • Add the lysate/CNX-500 mixture to streptavidin-coated wells and incubate for 1-2 hours at room temperature to allow the biotinylated Btk-CNX-500 complex to bind.

    • Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the primary anti-Btk antibody and incubate for 1-2 hours at room temperature.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add TMB substrate and incubate in the dark until sufficient color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The signal from the vehicle-treated cells represents 0% occupancy (100% free Btk).

    • The percentage of Btk occupancy for each inhibitor concentration is calculated as follows: % Occupancy = (1 - (Signal_inhibitor / Signal_vehicle)) * 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the Btk occupancy assay.

Btk_Occupancy_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_capture Btk Capture cluster_elisa ELISA Detection Culture Culture Ramos Cells Treat Treat with Btk Inhibitor Culture->Treat Lyse Lyse Cells Treat->Lyse Clarify Clarify Lysate Lyse->Clarify Incubate Incubate with this compound Clarify->Incubate Bind Bind to Streptavidin Plate Incubate->Bind PrimaryAb Add Primary Antibody (Anti-Btk) Bind->PrimaryAb SecondaryAb Add Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detect Add Substrate & Read Absorbance SecondaryAb->Detect Data Data Analysis (% Occupancy) Detect->Data

Workflow for the Btk Occupancy Assay.

Logical_Relationship Inhibitor Increasing Inhibitor Concentration FreeBtk Decreasing Free Btk Inhibitor->FreeBtk CNX500_Binding Decreasing this compound Binding to Btk FreeBtk->CNX500_Binding ELISA_Signal Decreasing ELISA Signal CNX500_Binding->ELISA_Signal Occupancy Increasing % Occupancy ELISA_Signal->Occupancy

Logical Flow of the Btk Occupancy Assay.

References

Unraveling the Significance of the Biotin Tag on CNX-500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic labeling of molecules is paramount for elucidating their mechanism of action, identifying molecular targets, and quantifying engagement within complex biological systems. The biotin (B1667282) tag, a small and stable vitamin, has emerged as a powerful tool due to its extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin. This technical guide delves into the multifaceted significance of the biotin tag as applied to the hypothetical molecule CNX-500, providing a framework for understanding its application in target identification, target engagement, and the broader drug development process.

While specific data for a molecule designated "this compound" is not publicly available, this guide will leverage established principles and experimental approaches where a biotin tag is instrumental. We will explore the core concepts, experimental designs, and data interpretation that would be critical in characterizing a biotinylated compound like this compound.

The Power of the Biotin-Streptavidin Interaction

The foundation of the biotin tag's utility lies in its interaction with streptavidin, a protein isolated from Streptomyces avidinii. This binding is one of the strongest known non-covalent interactions in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (Kd = 10-15M).[1] This near-irreversible binding is highly specific, rapid, and resistant to extremes of pH, temperature, and denaturing agents, making it an ideal system for a multitude of biochemical assays.[1]

Table 1: Comparison of Binding Affinities

Interacting PairDissociation Constant (Kd)Strength of Interaction
Biotin-Streptavidin~10-14 MVery Strong
Biotin-Avidin~10-15 MVery Strong
Antibody-Antigen10-7 to 10-11 MStrong

This table illustrates the superior binding affinity of the biotin-streptavidin/avidin system compared to typical antibody-antigen interactions, highlighting its robustness for molecular applications.[2]

Significance of the Biotin Tag on this compound

The incorporation of a biotin tag onto a novel molecule like this compound would be a deliberate strategy to enable a suite of powerful experimental approaches. The significance of this tag can be categorized into several key areas:

  • Target Identification and Validation: For a novel compound with a promising phenotype, identifying its direct molecular target(s) is a critical and often challenging step.[3] A biotinylated version of this compound (this compound-biotin) can be used as a "bait" in affinity-based chemical proteomics to capture its binding partners from cell lysates or even living cells.[3]

  • Target Engagement Assays: Confirming that a drug binds to its intended target in a cellular context is crucial for validating its mechanism of action.[4] The biotin tag on this compound allows for the development of various assays to quantify this engagement.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Biotinylated probes can be utilized in sensitive assays to measure the concentration and distribution of this compound in biological samples, providing valuable PK/PD data.

  • High-Throughput Screening (HTS): The robust nature of the biotin-streptavidin interaction is well-suited for the development of high-throughput screening assays to identify other molecules that may bind to the same target as this compound.

Experimental Protocols Enabled by the Biotin Tag

The biotin tag on this compound would be instrumental in the following key experimental workflows:

Affinity-Based Target Identification using Pull-Down Assays

This technique aims to isolate the specific protein(s) that this compound binds to within a complex biological mixture.

Methodology:

  • Cell Lysis: Prepare a protein lysate from cells or tissues of interest.

  • Incubation: Incubate the cell lysate with this compound-biotin to allow for the formation of the this compound-biotin-target protein complex.

  • Capture: Introduce streptavidin-coated magnetic beads or agarose (B213101) resin to the lysate. The high affinity of biotin for streptavidin will lead to the capture of the entire complex onto the solid support.

  • Washing: Perform a series of washes to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Identify the eluted proteins using techniques such as mass spectrometry (e.g., LC-MS/MS).

G cluster_workflow Affinity Pull-Down Workflow start Cell Lysate Preparation incubation Incubate with This compound-Biotin start->incubation Formation of This compound-Target Complex capture Add Streptavidin Beads incubation->capture Capture of Complex wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Protein Identification (e.g., Mass Spectrometry) elution->analysis

Figure 1. Workflow for identifying protein targets of this compound using a biotin tag.

Competitive Binding Assays for Target Engagement

These assays are designed to demonstrate that this compound binds to its target in a specific and dose-dependent manner.

Methodology:

  • Immobilization: Immobilize the purified target protein on a solid support (e.g., a microplate well).

  • Competition: Incubate the immobilized target with a fixed concentration of this compound-biotin and varying concentrations of unlabeled this compound.

  • Detection: Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore.

  • Signal Quantification: Measure the resulting signal (colorimetric or fluorescent). A decrease in signal with increasing concentrations of unlabeled this compound indicates successful competition for binding to the target.

G cluster_binding Competitive Binding Assay Principle node1 Target Protein Immobilized node2 This compound-Biotin Unlabeled this compound node1:f0->node2:f0 Binding node3 Streptavidin-HRP Detection node2:f0->node3:f0 Detection node4 Signal Quantification node3:f0->node4 Signal Generation

Figure 2. Principle of a competitive binding assay to validate this compound target engagement.

Cellular Thermal Shift Assay (CETSA) with Biotin Detection

CETSA is a powerful technique to assess target engagement in living cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Treatment: Treat intact cells with varying concentrations of this compound.

  • Heating: Heat the cells at a specific temperature to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection of Soluble Target: Detect the amount of the target protein remaining in the soluble fraction. This can be done by Western blotting, but a more sensitive approach would be a sandwich ELISA-like assay where the target protein is captured and then detected using a biotinylated antibody followed by streptavidin-HRP. If this compound remains bound, it can also be detected directly if an antibody against it is available, or through its biotin tag.

Quantitative Data Presentation

The data generated from these experiments would be crucial for understanding the properties of this compound.

Table 2: Hypothetical Binding Affinity Data for this compound

Assay TypeTarget ProteinKd (nM)IC50 (nM)
Surface Plasmon Resonance (SPR)Target X5.2 ± 0.8N/A
Competitive ELISATarget XN/A12.5 ± 2.1
Isothermal Titration Calorimetry (ITC)Target X6.1 ± 1.2N/A

This table presents hypothetical quantitative data that could be generated to characterize the binding affinity of this compound to its target. Kd (dissociation constant) is a direct measure of affinity, while IC50 (half-maximal inhibitory concentration) is determined from competitive assays.

Conclusion

The strategic placement of a biotin tag on a molecule of interest, such as the hypothetical this compound, is a cornerstone of modern drug discovery and chemical biology research. This small modification unlocks a powerful toolkit of experimental techniques that are essential for target identification, validation, and the quantitative assessment of target engagement. The high affinity and specificity of the biotin-streptavidin interaction provide a robust and versatile platform for generating the high-quality data needed to advance a compound through the drug development pipeline. While the specific signaling pathways and quantitative data for this compound remain to be elucidated, the principles and methodologies outlined in this guide provide a clear roadmap for how its biotin tag would be leveraged to unravel its biological significance.

References

Methodological & Application

Application Notes and Protocols for CNX-500 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-500 is a potent and selective, cell-permeable inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2), a key downstream effector in the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, survival, and migration. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it an important target for therapeutic intervention.

Western blot analysis is a fundamental technique to elucidate the mechanism of action of compounds like this compound. It allows for the sensitive and specific detection of changes in protein expression and phosphorylation states, providing a direct measure of target engagement and downstream signaling inhibition. These application notes provide a detailed protocol for utilizing this compound in cell-based assays followed by Western blot analysis to probe the MAPK/ERK signaling pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment using this compound in a human cancer cell line (e.g., HeLa). Cells were treated with increasing concentrations of this compound for 2 hours, followed by stimulation with a growth factor (e.g., EGF) to activate the MAPK/ERK pathway. Cell lysates were then analyzed by Western blot for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The data is presented as the relative band intensity of p-ERK1/2 normalized to total ERK1/2, with the vehicle-treated control set to 100%.

This compound Concentration (nM)Mean Relative p-ERK1/2 Intensity (%)Standard Deviation (%)
0 (Vehicle)1008.5
185.26.1
1042.14.5
10015.82.3
5005.11.2
10002.30.8

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

This protocol describes the preparation of cell lysates for Western blot analysis after treatment with this compound.

Materials:

  • Cultured cells (e.g., HeLa)

  • This compound (stock solution in DMSO)

  • Growth factor (e.g., EGF)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours). If applicable, stimulate with a growth factor for a short period (e.g., 10 minutes) before harvesting.

  • Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold PBS.[1][2][3]

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][3]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[3][4]

  • Sample Preparation for Electrophoresis: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes. The samples are now ready for gel electrophoresis or can be stored at -80°C.[1][2]

Protocol 2: Western Blot Analysis

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins using specific antibodies.

Materials:

  • Prepared cell lysates

  • SDS-polyacrylamide gels

  • Electrophoresis apparatus and power supply

  • PVDF or nitrocellulose membrane

  • Transfer apparatus and power supply

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until adequate separation is achieved.[4][5][6][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][6][7] Ensure complete transfer, especially for all proteins of interest.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][5][7]

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][3][7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1][8]

  • Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.[8]

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The band intensities can then be quantified using densitometry software.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAPK_ERK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors Activates Nucleus Nucleus pERK->Nucleus Translocates to CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse CNX500 This compound CNX500->MEK

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for assessing the effect of this compound using Western blot analysis.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Imaging & Data Analysis H->I

Caption: Experimental workflow for Western blot analysis of this compound effects.

References

Application Notes and Protocols: Labeling Btk in Live Cells with CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1] Its role in the proliferation, differentiation, and survival of B-cells has made it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] CNX-500 is a potent and specific probe designed for the detection and quantification of Btk.[4] It consists of the covalent Btk inhibitor CC-292 chemically linked to biotin, allowing for the detection of uninhibited Btk in various experimental setups.[4][5] The covalent nature of its binding to Cysteine 481 in the Btk active site ensures a stable and lasting interaction, making it an ideal tool for assessing Btk occupancy.[6]

These application notes provide detailed protocols for utilizing this compound to label and visualize Btk in live cells, as well as to quantify Btk occupancy in cell lysates.

Data Presentation

Table 1: Characteristics of the Btk Probe this compound
CharacteristicDescriptionReference
Probe Composition Covalent Btk inhibitor (CC-292) linked to biotin.[4][5]
Target Bruton's tyrosine kinase (Btk).[4]
Binding Mechanism Forms a covalent bond with Cysteine 481 in the Btk active site.[6]
Inhibitory Activity (IC50) 0.5 nM (for the parent inhibitor, CC-292).[1][7]
Table 2: Recommended Cell Lines for Btk Labeling Studies
Cell LineCell TypeBtk Expression LevelNotesReference
Ramos Human Burkitt's lymphomaHighCommonly used for B-cell signaling and Btk inhibitor studies.[4][8]
Primary CLL Cells Human Chronic Lymphocytic LeukemiaVariableDirectly relevant for clinical research; Btk expression can vary between patients.[9][10]
MEC-1 Human B-cell chronic lymphocytic leukemiaModerate to HighA useful model for studying Btk mutations and inhibitor responses.[11]
TMD8 Human Diffuse Large B-cell Lymphoma (ABC subtype)HighModel for studying BCR-dependent lymphomas.[12]

Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_Mobilization->Downstream PKC->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation CNX_500 This compound CNX_500->Btk Covalent Inhibition

Btk Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Btk with this compound

This protocol outlines the steps for fluorescently labeling Btk in living cells using this compound, followed by visualization with a streptavidin-conjugated fluorophore.

Materials:

  • Btk-expressing cells (e.g., Ramos)

  • Complete cell culture medium

  • This compound probe

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging as a control

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell imaging

  • Fluorescence microscope with appropriate filter sets

Workflow:

Live_Cell_Imaging_Workflow Cell_Culture 1. Culture Btk-expressing cells CNX_500_Incubation 2. Incubate with this compound Cell_Culture->CNX_500_Incubation Wash1 3. Wash to remove unbound this compound CNX_500_Incubation->Wash1 Streptavidin_Incubation 4. Incubate with Streptavidin-Fluorophore Wash1->Streptavidin_Incubation Wash2 5. Wash to remove unbound Streptavidin Streptavidin_Incubation->Wash2 Imaging 6. Image live cells Wash2->Imaging

Live-cell imaging workflow with this compound.

Procedure:

  • Cell Preparation:

    • Plate Btk-expressing cells on a suitable imaging dish or slide.

    • Allow cells to adhere and reach the desired confluency.

  • This compound Labeling:

    • Prepare a working solution of this compound in complete culture medium. The optimal concentration should be determined empirically but can range from 100 nM to 1 µM.

    • Remove the culture medium from the cells and add the this compound containing medium.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing:

    • Gently remove the this compound containing medium.

    • Wash the cells three times with pre-warmed complete culture medium to remove any unbound probe.

  • Streptavidin-Fluorophore Staining:

    • To facilitate the entry of the streptavidin conjugate into live cells, a gentle permeabilization step may be required. A very mild detergent like saponin (B1150181) at a low concentration (0.01-0.05%) in the staining buffer can be tested. Alternatively, transient membrane poration methods can be employed.[13] Note: This step requires careful optimization to maintain cell viability.

    • Prepare a working solution of the streptavidin-conjugated fluorophore in live-cell imaging buffer at a concentration of 1-5 µg/mL.

    • Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Final Wash:

    • Gently wash the cells three times with live-cell imaging buffer to remove unbound streptavidin.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped for live-cell imaging, maintaining appropriate temperature and CO2 levels.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Optimization and Controls:

  • This compound Concentration: Titrate the concentration of this compound to find the optimal balance between signal intensity and potential off-target effects.

  • Incubation Times: Optimize the incubation times for both this compound and the streptavidin-fluorophore to maximize signal-to-noise ratio.

  • Cell Viability: Monitor cell health and morphology throughout the experiment to ensure the labeling procedure is not inducing cytotoxicity.

  • Negative Control: Include a sample of cells not treated with this compound but incubated with the streptavidin-fluorophore to assess background fluorescence.

  • Competition Control: Pre-incubate cells with an unlabeled Btk inhibitor (e.g., CC-292) before adding this compound to demonstrate the specificity of the probe for Btk.

Protocol 2: Btk Occupancy Assay in Cell Lysates

This protocol describes a competition-based assay to quantify the amount of free, uninhibited Btk in cell lysates using this compound.[6]

Materials:

  • Btk-expressing cells

  • Btk inhibitor of interest (e.g., CC-292 for a standard curve)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound probe

  • Streptavidin-coated ELISA plates

  • Recombinant Btk protein (for standard curve)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-Btk antibody) and secondary HRP-conjugated antibody, or a streptavidin-HRP conjugate

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Workflow:

Btk_Occupancy_Assay_Workflow Cell_Treatment 1. Treat cells with Btk inhibitor Cell_Lysis 2. Lyse cells Cell_Treatment->Cell_Lysis CNX_500_Incubation 3. Incubate lysate with this compound Cell_Lysis->CNX_500_Incubation Plate_Incubation 4. Add to Streptavidin-coated plate CNX_500_Incubation->Plate_Incubation Wash1 5. Wash Plate_Incubation->Wash1 Detection 6. Add detection reagents Wash1->Detection Read 7. Measure signal Detection->Read

Btk occupancy assay workflow.

Procedure:

  • Cell Treatment:

    • Treat Btk-expressing cells with various concentrations of the Btk inhibitor of interest for a specified time. Include an untreated control.

  • Cell Lysis:

    • Harvest the cells and lyse them using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of each lysate.

  • This compound Incubation:

    • Incubate a standardized amount of cell lysate with 1 µM this compound for 1 hour at room temperature.[6] This allows this compound to bind to any free Btk that was not occupied by the test inhibitor.

  • Capture on ELISA Plate:

    • Add the this compound-incubated lysates to the wells of a streptavidin-coated ELISA plate.

    • Incubate for 1-2 hours at room temperature to allow the biotinylated Btk-CNX-500 complex to bind to the streptavidin.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound proteins.

  • Detection:

    • Detect the captured Btk using one of the following methods:

      • Method A (Antibody-based): Incubate with a primary anti-Btk antibody, followed by a secondary HRP-conjugated antibody.

      • Method B (Direct HRP): If using a streptavidin-HRP conjugate for detection, this can be added directly after the capture step.

    • Add the HRP substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • The signal will be inversely proportional to the occupancy of Btk by the test inhibitor.

    • Calculate the percentage of Btk occupancy by normalizing the signal from the treated samples to the untreated control. A standard curve using known amounts of recombinant Btk bound to this compound can be used for absolute quantification.[6]

Conclusion

This compound is a versatile and powerful tool for studying Btk in live cells and cell lysates. The protocols provided herein offer a framework for visualizing Btk localization and dynamics through live-cell imaging and for quantifying target engagement of Btk inhibitors. Careful optimization of the experimental conditions is crucial for obtaining reliable and reproducible results. These methods can provide valuable insights for researchers in academic and industrial settings, aiding in the understanding of Btk biology and the development of novel Btk-targeted therapies.

References

Application Notes and Protocols for CNX-500 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CNX-500, a biotinylated covalent probe for Bruton's tyrosine kinase (Btk), in cell culture-based assays. This compound is a valuable tool for quantifying the occupancy of Btk by small molecule inhibitors, a critical parameter in drug development for various B-cell malignancies and autoimmune diseases.

Introduction to this compound

This compound is a chemical probe consisting of the potent and selective covalent Btk inhibitor CC-292 (spebrutinib) chemically linked to biotin (B1667282).[1] It functions by covalently binding to the cysteine residue (Cys481) in the ATP-binding site of Btk.[2][3] This irreversible binding allows for the detection and quantification of Btk that is not already occupied by an inhibitor. The biotin tag enables sensitive detection using streptavidin-based methods, such as ELISA or Western blotting. This compound itself exhibits potent inhibitory activity against Btk, with a reported IC50 of 0.5 nM.[1]

Key Applications

  • Btk Target Occupancy Measurement: The primary application of this compound is to determine the percentage of Btk engaged by a test inhibitor in a cellular context. This is achieved through a competition assay where this compound labels the unoccupied Btk fraction.

  • Pharmacodynamic (PD) Biomarker Assessment: In preclinical studies, this compound can be used to establish a relationship between the dose of a Btk inhibitor and its ability to engage the target in cells, providing crucial information for dose selection in further studies.[2]

  • Mechanism of Action Studies: this compound can be used to confirm that a compound's cellular activity is mediated through direct binding to Btk.

Data Presentation: Dosage and Incubation Times

The optimal dosage and incubation times for Btk inhibitors prior to using this compound will vary depending on the inhibitor's potency, the cell type, and the specific experimental goals. The following tables provide a summary of reported conditions for the parent compound of this compound, CC-292, and general recommendations for the this compound probe itself.

Table 1: Recommended Dosage and Incubation Times for Btk Inhibitor (e.g., CC-292) Treatment Prior to Btk Occupancy Assay

Cell TypeInhibitor ConcentrationIncubation TimeAssay TypeReference
Mantle Cell Lymphoma (MCL) Cell LinesVaries (dose-response)72 hoursViability (MTT assay)[3][4]
MCL Cell Lines & Primary Cells1 µM1 hourBtk Signaling (pBTK)[3][4]
MCL Cell Lines100 nM or 1000 nM24 and 48 hoursWestern Blot[3][4]
Ramos B-cells1 µM1 hourBTK Labeling[5]
HEK293T and Ramos cells1 µM4 hoursBTK Degradation[6]
Human naïve B-cellsVaries (dose-response)1 hourBtk Occupancy & Signaling[7]

Table 2: Recommended Incubation Conditions for this compound Probe in Btk Occupancy Assay

ParameterConditionNotesReference
This compound Concentration 1 µMThis concentration is used to label the remaining free Btk in cell lysates.
Incubation Time 1 hourThis allows for sufficient covalent binding of the probe to unoccupied Btk.[2]
Incubation Temperature Room Temperature or 4°CSpecific temperature may vary based on the detailed assay protocol (e.g., ELISA).[2]

Experimental Protocols

General Cell Culture and Inhibitor Treatment

This protocol describes the general steps for culturing cells and treating them with a Btk inhibitor before performing a Btk occupancy assay with this compound.

Materials:

  • Target cell line (e.g., Ramos, Mino, or other B-cell lines)

  • Complete cell culture medium

  • Btk inhibitor of interest

  • DMSO (for dissolving the inhibitor)

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Protocol:

  • Cell Culture: Culture the target cells in the appropriate complete medium at 37°C in a humidified incubator with 5% CO2. Maintain cells in the logarithmic growth phase.

  • Cell Seeding: Seed the cells at a density appropriate for the chosen assay format (e.g., 96-well plate for ELISA).

  • Inhibitor Preparation: Prepare a stock solution of the Btk inhibitor in DMSO. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

  • Inhibitor Treatment: Add the diluted inhibitor to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 1 to 72 hours, depending on the experiment's objective).[3][4][5]

Btk Occupancy Assay using this compound and ELISA

This protocol outlines a competition-based ELISA to quantify Btk occupancy.

Materials:

  • Inhibitor-treated cells (from Protocol 4.1)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound probe

  • Streptavidin-coated ELISA plates

  • Anti-Btk antibody (for total Btk measurement, optional)

  • HRP-conjugated secondary antibody (if measuring total Btk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Cell Lysis: After inhibitor treatment, harvest the cells and wash them with cold PBS. Lyse the cells in an appropriate lysis buffer on ice.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • This compound Incubation: Dilute the cell lysates to a consistent protein concentration. Add this compound to a final concentration of 1 µM to each lysate. Incubate for 1 hour at room temperature to allow the probe to bind to unoccupied Btk.

  • ELISA Plate Preparation: While the lysates are incubating, wash the streptavidin-coated ELISA plate with wash buffer. Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Capture of Biotinylated Btk: After blocking, wash the plate. Add the this compound-incubated lysates to the wells and incubate for 1-2 hours at room temperature to allow the biotinylated Btk-CNX-500 complex to bind to the streptavidin.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound proteins.

  • Detection (Occupancy): For detecting the captured Btk-CNX-500, an anti-Btk antibody followed by an HRP-conjugated secondary antibody can be used. Alternatively, if the streptavidin-HRP conjugate is used, it directly binds to the biotin of this compound.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal in each well is proportional to the amount of unoccupied Btk. To calculate the percentage of Btk occupancy, use the following formula: % Occupancy = (1 - (Signal of treated sample / Signal of vehicle control)) * 100

Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Btk Lyn_Syk->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates & activates PIP2 PIP2 PLCG2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: B-Cell Receptor (BCR) signaling cascade highlighting the central role of Btk.

Experimental Workflow for Btk Occupancy Assay

BTK_Occupancy_Workflow cluster_cell_culture Cell Treatment cluster_assay Btk Occupancy Assay A 1. Culture B-cells B 2. Treat with Btk Inhibitor (e.g., CC-292) A->B C 3. Incubate (1-72h) B->C D 4. Lyse Cells C->D E 5. Incubate Lysate with This compound (1µM, 1h) D->E F 6. Capture on Streptavidin Plate E->F G 7. Detect with Anti-Btk Ab F->G H 8. Measure Signal (ELISA) G->H I 9. Calculate % Occupancy H->I

References

Application Notes and Protocols for CNX-500 in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-500 is a novel, potent, and selective covalent inhibitor targeting a key signaling protein (presumed to be a kinase based on nomenclature, with FMS-like Tyrosine Kinase 3 (FLT3) used as a representative target for these notes). Covalent inhibitors offer the potential for enhanced therapeutic efficacy and duration of action by forming a stable bond with their target protein. Mass spectrometry-based proteomics is an indispensable tool for the preclinical and clinical development of such inhibitors, enabling the elucidation of their mechanism of action, assessment of target engagement, and evaluation of selectivity across the entire proteome.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in mass spectrometry-based proteomics studies to characterize its effects on cellular signaling pathways and to identify its protein targets.

Application 1: Profiling the Selectivity of this compound and Identifying Off-Targets

A critical step in the development of a covalent inhibitor is to understand its proteome-wide selectivity. Chemoproteomic strategies, such as competitive Activity-Based Protein Profiling (ABPP), are powerful methods to identify the direct targets of a covalent compound.[1][2] This approach helps to confirm on-target engagement and to identify potential off-targets that could lead to unforeseen toxicities.

Experimental Protocol: Competitive Chemoproteomics for Target Identification

This protocol describes a competitive profiling experiment to identify the cellular targets of this compound.[1][3][4]

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., a leukemia cell line such as MV4-11 or MOLM-14 if targeting FLT3) to ~80% confluency.
  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours.

2. Cell Lysis:

  • Harvest the cells and wash with cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.
  • Determine the protein concentration of the supernatant using a BCA assay.

3. Probe Labeling:

  • Incubate the proteomes with a broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) to label cysteines that are not occupied by this compound.

4. Click Chemistry:

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[3]

5. Enrichment of Labeled Proteins:

  • Incubate the biotinylated proteome with streptavidin-coated beads to enrich for the probe-labeled proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

6. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer and reduce the proteins with DTT, followed by alkylation with iodoacetamide.
  • Digest the proteins into peptides overnight using sequencing-grade trypsin.

7. LC-MS/MS Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

8. Data Analysis:

  • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins.
  • Proteins that show a dose-dependent decrease in enrichment in the this compound-treated samples compared to the DMSO control are identified as potential targets of this compound.

Data Presentation: Quantitative Analysis of this compound Target Engagement

The quantitative proteomics data can be summarized in a table to clearly present the on-target and off-target engagement of this compound.

ProteinGeneFunctionMax. Fold Change (Inhibition)Putative Role
FLT3FLT3Receptor Tyrosine Kinase>10On-Target
Kinase XGENEXSerine/Threonine Kinase3.5Off-Target
Protein YGENEYNon-kinase Cysteine Protein2.1Off-Target

This table presents exemplar data and will vary based on the specific characteristics of this compound.

Application 2: Elucidating the Downstream Signaling Effects of this compound

Targeting a key signaling protein like a kinase with this compound is expected to have significant effects on downstream signaling pathways. Phosphoproteomics, a sub-discipline of proteomics, allows for the global and quantitative analysis of protein phosphorylation, providing a snapshot of the cellular signaling state.[5]

Experimental Protocol: Quantitative Phosphoproteomics

This protocol outlines a workflow for analyzing changes in the phosphoproteome of cells treated with this compound.

1. Cell Culture and Treatment:

  • As described in the previous protocol, treat cells with an effective concentration of this compound or DMSO.

2. Cell Lysis and Protein Digestion:

  • Lyse the cells in a urea-based buffer to ensure complete denaturation and solubilization of proteins.
  • Reduce, alkylate, and digest the proteins with trypsin.

3. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides by LC-MS/MS.

5. Data Analysis:

  • Process the raw data to identify and quantify the phosphopeptides.
  • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with this compound.
  • Perform pathway analysis to identify the signaling pathways that are most affected by this compound.

Data Presentation: Impact of this compound on Key Signaling Pathways

The phosphoproteomics data can be summarized to highlight the impact of this compound on key signaling pathways.

ProteinPhosphositePathwayFold Change vs. Control
FLT3Y591FLT3 Signaling-8.2
STAT5AY694JAK-STAT Signaling-6.5
ERK1/2T202/Y204MAPK Signaling-5.1
AKT1S473PI3K-AKT Signaling-4.8

This table presents exemplar data based on the expected effects of a potent FLT3 inhibitor.[6]

Visualizations

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CNX500 This compound CNX500->FLT3 inhibition Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation CellCulture Cell Culture & this compound Treatment Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion Enrichment Phosphopeptide Enrichment (for Phosphoproteomics) Digestion->Enrichment optional LCMS LC-MS/MS Analysis Digestion->LCMS Enrichment->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis PathwayAnalysis Pathway & Target Analysis DataAnalysis->PathwayAnalysis

References

Application Notes and Protocols for CNX-500 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target engagement is a critical aspect of drug discovery, confirming that a drug candidate interacts with its intended molecular target within a cellular context.[1][2] This confirmation is essential for establishing a drug's mechanism of action and for correlating target binding with downstream biological effects.[3] CNX-500 is a biotinylated covalent inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] Due to its biotin (B1667282) tag, this compound serves as a valuable research tool for quantifying the engagement of non-biotinylated Btk inhibitors.[4]

This document provides a comprehensive guide for utilizing this compound in target engagement studies. It outlines the experimental workflow, detailed protocols, and data presentation strategies.

Principle of the this compound Target Engagement Assay

The this compound target engagement assay is a competition-based biochemical assay designed to measure the occupancy of Btk by a test inhibitor in cells. The workflow begins with treating cells with the primary, non-biotinylated Btk inhibitor. Following treatment, the cells are lysed to release the intracellular proteins, including Btk.

Any Btk molecules that are not already covalently bound by the test inhibitor will have a free cysteine residue (C481) in their active site.[4] this compound is then added to the lysate, where it will covalently bind to this free cysteine residue of the unoccupied Btk. Because this compound is biotinylated, the resulting Btk-CNX-500 complex can be captured on a streptavidin-coated surface, such as a microplate.[4]

The captured Btk is then detected and quantified using a specific primary antibody against Btk, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The intensity of the resulting signal is inversely proportional to the target engagement of the primary inhibitor. A high signal indicates low target engagement by the test compound, while a low signal signifies high target engagement.

Experimental Protocols

I. Cellular Treatment with Primary Btk Inhibitor

This protocol describes the treatment of a relevant cell line (e.g., B-cell lymphoma lines like Ramos or TMD8) with a primary Btk inhibitor.

Materials:

  • Target cell line (e.g., Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Primary Btk inhibitor

  • DMSO (vehicle control)

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cells at a desired density in cell culture plates and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the primary Btk inhibitor in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the old medium and treat the cells with the different concentrations of the primary inhibitor or vehicle control.

  • Incubate the cells for a predetermined time to allow for compound entry and target binding (e.g., 2-4 hours).

II. Cell Lysis and Protein Quantification

This protocol details the preparation of cell lysates and the determination of total protein concentration.

Materials:

  • Treated cells from Protocol I

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • BCA protein assay kit

Protocol:

  • After incubation, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (soluble protein fraction) to new, pre-chilled tubes.

  • Determine the total protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

III. This compound Incubation and Capture

This protocol describes the labeling of unoccupied Btk with this compound and the capture of the biotinylated complex.

Materials:

  • Cell lysates from Protocol II

  • This compound solution (in DMSO)

  • Streptavidin-coated 96-well plates

  • Assay buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

Protocol:

  • Normalize the protein concentration of all cell lysates with lysis buffer.

  • Add this compound to each lysate to a final concentration sufficient to label all available Btk (e.g., 1-5 µM).

  • Incubate the lysates with this compound for 1 hour at room temperature with gentle agitation.

  • During the incubation, wash the streptavidin-coated plates three times with assay buffer.

  • After incubation, add the this compound-treated lysates to the wells of the streptavidin-coated plate.

  • Incubate for 1-2 hours at room temperature with gentle agitation to allow the biotinylated Btk-CNX-500 complex to bind to the streptavidin.

IV. Detection and Quantification

This protocol outlines the immunodetection and quantification of the captured Btk.

Materials:

  • Plates with captured Btk-CNX-500 complex from Protocol III

  • Primary antibody against Btk (anti-Btk)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Wash the plates three times with assay buffer to remove unbound proteins.

  • Dilute the anti-Btk primary antibody in assay buffer and add it to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plates three times with assay buffer.

  • Dilute the HRP-conjugated secondary antibody in assay buffer and add it to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the plates five times with assay buffer.

  • Add TMB substrate to each well and incubate until a sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

Data Presentation

The quantitative data from the this compound target engagement assay should be summarized in a clear and structured table. The percentage of Btk occupancy can be calculated using the following formula:

% Btk Occupancy = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

Table 1: Btk Occupancy by a Test Inhibitor

Inhibitor Concentration (nM)Absorbance at 450 nm (Mean ± SD)% Btk Occupancy
0 (Vehicle)1.20 ± 0.050
11.08 ± 0.0410
100.84 ± 0.0630
1000.48 ± 0.0360
10000.12 ± 0.0290

Visualization of Pathways and Workflows

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Btk Btk Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation NFkB->Proliferation

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of Btk.

This compound Target Engagement Experimental Workflow

CNX500_Workflow cluster_cell_culture Cellular Treatment cluster_lysis Lysate Preparation cluster_assay Target Engagement Assay Treat_Cells 1. Treat cells with primary Btk inhibitor Lyse_Cells 2. Lyse cells to release intracellular proteins Treat_Cells->Lyse_Cells Quantify_Protein 3. Quantify total protein Lyse_Cells->Quantify_Protein Add_CNX500 4. Add this compound to label unoccupied Btk Quantify_Protein->Add_CNX500 Capture 5. Capture Btk-CNX-500 on streptavidin plate Add_CNX500->Capture Detect 6. Detect captured Btk with anti-Btk antibody Capture->Detect Quantify 7. Quantify signal Detect->Quantify

Caption: Step-by-step experimental workflow for the this compound Btk target engagement assay.

Logical Relationship of Target Engagement

Target_Engagement_Logic High_Inhibitor High Primary Inhibitor Concentration High_Occupancy High Btk Target Occupancy High_Inhibitor->High_Occupancy Low_CNX500_Binding Low this compound Binding High_Occupancy->Low_CNX500_Binding Low_Signal Low Detected Signal Low_CNX500_Binding->Low_Signal Low_Inhibitor Low Primary Inhibitor Concentration Low_Occupancy Low Btk Target Occupancy Low_Inhibitor->Low_Occupancy High_CNX500_Binding High this compound Binding Low_Occupancy->High_CNX500_Binding High_Signal High Detected Signal High_CNX500_Binding->High_Signal

Caption: Logical relationship between inhibitor concentration, target occupancy, and assay signal.

References

Troubleshooting & Optimization

Solving non-specific binding issues with CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to CNX-500

This compound is a novel, high-affinity small molecule inhibitor designed for the selective targeting of the ATP-binding site of Kinase-X, a critical enzyme in oncogenic signaling pathways. Due to its potent and specific mechanism of action, this compound is a valuable tool for cancer research and therapeutic development. However, like many small molecules, experimental conditions must be optimized to prevent non-specific binding, ensuring data accuracy and reproducibility. This guide provides detailed troubleshooting advice and protocols to help you achieve the highest quality results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of this compound with unintended proteins or surfaces in your experimental setup, rather than its intended target, Kinase-X.[1][2][3] This can be caused by various factors, including hydrophobic interactions, ionic forces, and suboptimal assay conditions.[1] Non-specific binding is a significant concern because it can lead to high background signals, false positives, and an overestimation of the inhibitor's effect, ultimately compromising the integrity of your results.[2][4]

Q2: I'm seeing high background in my Western Blots when using this compound as a probe. How can I identify if this is a non-specific binding issue?

High background on a Western Blot can manifest as a generally dark or "dirty" membrane, making it difficult to distinguish your specific bands. To determine if this compound is the cause, you should run a control experiment where the primary antibody is omitted, but this compound is still included. If the high background persists, it suggests that this compound is binding non-specifically to the membrane or other proteins. Additionally, observing multiple unexpected bands can also be an indicator of non-specific interactions.[1]

Q3: In my Surface Plasmon Resonance (SPR) experiments, I observe a high signal response even on the reference flow cell. Is this due to non-specific binding of this compound?

Yes, a significant signal on the reference flow cell (a surface without the immobilized ligand) is a classic indicator of non-specific binding.[4][5] This suggests that this compound is interacting with the sensor chip surface itself, which can artificially inflate the measured response units (RU) and lead to inaccurate kinetic calculations.[4][5] It is crucial to address this to obtain reliable binding affinity data.

Troubleshooting Guides

Issue 1: High Background and Off-Target Effects in Cell-Based Assays

If you are observing unexpected cellular phenotypes or high background in imaging or lysate-based assays, consider the following optimization steps.

Solutions:

  • Optimize this compound Concentration: Using an excessively high concentration of this compound increases the likelihood of low-affinity, non-specific interactions. It is critical to perform a dose-response experiment to determine the lowest effective concentration that yields a specific biological effect.

  • Adjust Incubation Time: Prolonged exposure to this compound can sometimes lead to off-target effects. Try reducing the incubation time to see if the non-specific signal decreases while the specific signal is maintained.

  • Improve Washing Steps: Increase the number and duration of wash steps after this compound incubation to remove unbound molecules.[6] Using a buffer containing a mild, non-ionic detergent like Tween 20 can help disrupt weak, non-specific interactions.[7][8]

  • Use Appropriate Blocking Agents: In assays like Western Blotting or ELISA, inadequate blocking is a common cause of non-specific binding.[1] Ensure you are using an effective blocking buffer, such as 5% Bovine Serum Albumin (BSA) or non-fat dry milk, for at least one hour at room temperature.[6][7][9]

Issue 2: Non-Specific Interactions in Biophysical Assays (e.g., SPR)

Non-specific binding in SPR can obscure the true binding kinetics of this compound to Kinase-X.[5] The following strategies can help minimize these interactions.

Solutions:

  • Add a Blocking Protein to the Running Buffer: Including a carrier protein like BSA (typically at 0.1-1 mg/mL) in your running buffer can help prevent this compound from adhering to the sensor surface and tubing.[4][10]

  • Incorporate a Non-Ionic Surfactant: Adding a small amount (0.005% - 0.05%) of a non-ionic detergent such as Tween 20 to the running buffer can disrupt hydrophobic interactions between this compound and the sensor surface.[4][10]

  • Increase Salt Concentration: If electrostatic interactions are suspected, increasing the ionic strength of the running buffer by adding NaCl (e.g., up to 500 mM) can help shield charges and reduce non-specific binding.[10]

  • Optimize Surface Chemistry: Ensure the sensor surface is properly prepared and blocked. If you continue to see issues, consider using a different type of sensor chip with a lower non-specific binding surface, such as one with a polyethylene (B3416737) glycol (PEG) brush layer.

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your experiments with this compound.

Table 1: Recommended Blocking Agents for Different Assays

Assay TypePrimary Blocking AgentConcentrationRecommended Buffer
Western Blot Non-fat Dry Milk or BSA5% (w/v)TBST (Tris-Buffered Saline, 0.1% Tween 20)
ELISA BSA1-3% (w/v)PBST (Phosphate-Buffered Saline, 0.05% Tween 20)
Immunofluorescence Normal Serum (from species of secondary Ab)5-10% (v/v)PBS with 1% BSA
Surface Plasmon Resonance BSA0.1 - 1 mg/mLHBS-EP+ (Running Buffer)

Table 2: Suggested Additives to Reduce Non-Specific Binding in Buffers

AdditiveTypeTypical ConcentrationPurpose
Tween 20 Non-ionic Detergent0.05% - 0.2% (v/v)Reduces hydrophobic interactions.[4][10][11]
Triton X-100 Non-ionic Detergent0.1% - 0.5% (v/v)Stronger than Tween 20 for disrupting interactions.[8][12]
NaCl Salt150 mM - 500 mMReduces ionic interactions.[10]
BSA Protein Blocker0.1% - 1% (w/v)Saturates non-specific protein binding sites.[4][10]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for Western Blotting

This protocol helps determine the most effective blocking buffer to reduce non-specific binding of this compound when used as a competitive probe or when assessing its effects on protein levels.

Methodology:

  • Protein Transfer: After running your protein samples on an SDS-PAGE gel, transfer them to a PVDF or nitrocellulose membrane.

  • Membrane Strips: Cut the membrane into several strips, ensuring each strip contains identical lanes of a positive and negative control lysate.

  • Prepare Blocking Buffers: Prepare a set of different blocking buffers:

    • 5% Non-fat dry milk in TBST

    • 5% BSA in TBST

    • 1% BSA in TBST

    • A commercially available protein-free blocking buffer.[13]

  • Blocking Step: Place each membrane strip into a separate container and incubate with one of the prepared blocking buffers for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation: Wash the strips briefly with TBST. Incubate all strips with the same dilution of your primary antibody (e.g., anti-Kinase-X) overnight at 4°C.

  • Washing: Wash the strips three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate all strips with the same dilution of your HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes and Detection: Repeat the washing step (Step 6). Develop the blot using an ECL substrate and image the results.

  • Analysis: Compare the signal-to-noise ratio across the different blocking conditions. The optimal buffer will show a strong band for Kinase-X with minimal background signal on the rest of the strip.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving non-specific binding issues.

G cluster_0 Troubleshooting Non-Specific Binding cluster_1 Cell-Based Optimization cluster_2 Biophysical Optimization start High Background or Off-Target Effects Observed check_assay Which Assay Type? start->check_assay cell_based Cell-Based Assay (WB, IF, ELISA) check_assay->cell_based e.g., WB biophysical Biophysical Assay (SPR, BLI) check_assay->biophysical e.g., SPR c1 Perform Dose-Response Curve for this compound cell_based->c1 b1 Add BSA to Running Buffer biophysical->b1 c2 Optimize Blocking Buffer (BSA vs Milk vs Protein-Free) c1->c2 c3 Increase Wash Steps (Number and Duration) c2->c3 c4 Add Detergent (Tween 20) to Wash Buffer c3->c4 evaluation Evaluate Signal-to-Noise Ratio c4->evaluation b2 Add Tween 20 to Running Buffer b1->b2 b3 Increase Salt (NaCl) Concentration b2->b3 b4 Test Different Sensor Surfaces b3->b4 b4->evaluation resolved Issue Resolved evaluation->resolved Improved not_resolved Issue Persists evaluation->not_resolved No Improvement contact Contact Technical Support not_resolved->contact

Caption: A decision tree for troubleshooting non-specific binding.

Experimental Workflow for Blocking Optimization

This diagram illustrates the key steps in the protocol for optimizing blocking conditions in a Western Blot experiment.

G cluster_workflow Blocking Optimization Workflow start Transfer Proteins to Membrane step1 Cut Membrane into Strips start->step1 step2 Incubate Each Strip in a Different Blocking Buffer (e.g., 5% Milk, 5% BSA, 1% BSA) step1->step2 step3 Incubate All Strips with Primary Antibody step2->step3 step4 Wash Strips (3x TBST) step3->step4 step5 Incubate All Strips with Secondary Antibody step4->step5 step6 Final Washes and Detection step5->step6 end Compare Signal-to-Noise and Select Best Buffer step6->end

Caption: Workflow for optimizing Western Blot blocking conditions.

Specific vs. Non-Specific Binding

This diagram provides a conceptual illustration of the difference between the desired specific binding and undesired non-specific binding.

G cluster_specific Specific Binding (High Affinity) cluster_nonspecific Non-Specific Binding (Low Affinity) Target Kinase-X (Target) CNX_S This compound CNX_S->Target Binds to Active Site OtherProtein Other Protein Membrane Membrane Surface CNX_NS1 This compound CNX_NS1->OtherProtein Hydrophobic/ Ionic Interaction CNX_NS2 This compound CNX_NS2->Membrane Surface Adsorption

Caption: Conceptual model of specific vs. non-specific binding.

References

Technical Support Center: High-Throughput Multiplexing Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments using high-throughput multiplexing systems (e.g., CNX-500).

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it important in our assays?

The signal-to-noise ratio is a measure that compares the level of a desired signal to the level of background noise. A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the detection of low-abundance analytes and ensuring that the measured signal is truly from the target molecule and not from non-specific interactions or instrument noise.

Q2: What are the common sources of noise in a multiplexing assay?

Noise in a multiplexing assay can originate from several sources, including:

  • Non-specific binding: Antibodies or other capture molecules binding to unintended targets.

  • High background fluorescence: Autofluorescence from samples, buffers, or plates.

  • Instrument noise: Electronic noise from detectors or light sources.

  • Sample matrix effects: Interference from components in the sample (e.g., lipids, proteins, heterophilic antibodies).

  • Cross-reactivity: Detection antibodies binding to the wrong capture antibody-analyte complex.

Q3: How can I quickly assess the quality of my assay and identify a low S/N ratio?

A preliminary assessment can be made by comparing the signal from your negative control or blank wells to the signal from your standards and samples. If the background signal is high and close to the signal of your low concentration standards, you likely have a low S/N ratio.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal is a common contributor to a poor signal-to-noise ratio. The following steps can help identify and mitigate the causes of high background.

Troubleshooting Workflow for High Background Signal

high_background_workflow start High Background Signal Observed check_reagents 1. Verify Reagent Quality - Check expiration dates - Ensure proper storage start->check_reagents check_washing 2. Optimize Washing Steps - Increase wash volume/number - Check washer performance check_reagents->check_washing Reagents OK check_blocking 3. Evaluate Blocking Efficiency - Test different blocking buffers - Increase incubation time/temperature check_washing->check_blocking Washing Optimized check_antibody_conc 4. Titrate Antibodies - Reduce detection antibody concentration check_blocking->check_antibody_conc Blocking Effective check_sample_matrix 5. Assess Sample Matrix Effects - Dilute sample further - Use a different sample diluent check_antibody_conc->check_sample_matrix Antibodies Titrated resolve Issue Resolved check_sample_matrix->resolve Matrix Effects Mitigated

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Optimizing Washing Steps

  • Objective: To determine the optimal wash volume and number of wash cycles to reduce background signal without affecting the specific signal.

  • Materials: Assay plate with samples and controls, wash buffer, automated plate washer.

  • Procedure: a. Prepare a standard assay plate. b. Divide the plate into sections to test different washing conditions. c. Condition 1 (Standard): 3 washes with 200 µL/well. d. Condition 2 (Increased Volume): 3 washes with 300 µL/well. e. Condition 3 (Increased Cycles): 5 washes with 200 µL/well. f. Condition 4 (Increased Volume & Cycles): 5 washes with 300 µL/well. g. Process the plate according to the standard protocol. h. Compare the signal-to-noise ratio for each condition.

Data Presentation: Effect of Washing Conditions on S/N Ratio

Wash ConditionBackground MFIStandard (Low Conc.) MFISignal-to-Noise Ratio
3 x 200 µL1504503.0
3 x 300 µL1204603.8
5 x 200 µL1004404.4
5 x 300 µL804505.6

MFI: Median Fluorescence Intensity

Issue 2: Weak or No Signal

A weak or absent signal can also lead to a poor signal-to-noise ratio, as the signal may be indistinguishable from the background noise.

Troubleshooting Workflow for Weak Signal

weak_signal_workflow start Weak or No Signal check_reagents 1. Verify Reagent Integrity - Check for degradation - Confirm correct reagents used start->check_reagents check_protocol 2. Review Assay Protocol - Confirm all steps were followed - Check incubation times/temperatures check_reagents->check_protocol Reagents OK check_instrument 3. Check Instrument Settings - Ensure correct laser/detector settings - Perform calibration check_protocol->check_instrument Protocol Correct check_antibody_conc 4. Optimize Antibody Concentrations - Increase capture/detection antibody concentration check_instrument->check_antibody_conc Instrument OK check_sample_prep 5. Evaluate Sample Preparation - Check for analyte degradation - Assess sample storage check_antibody_conc->check_sample_prep Antibodies Optimized resolve Issue Resolved check_sample_prep->resolve Sample Prep Verified

Caption: Troubleshooting workflow for weak or no signal.

Experimental Protocol: Antibody Titration

  • Objective: To determine the optimal concentrations of capture and detection antibodies to maximize the specific signal.

  • Materials: Capture antibody, detection antibody, standards, assay buffers, assay plates.

  • Procedure: a. Prepare a matrix of different capture antibody concentrations (e.g., coating concentrations on the beads) versus different detection antibody concentrations. b. For each combination, run a standard curve. c. Calculate the signal-to-noise ratio for each condition at a low and high standard concentration. d. Select the antibody concentrations that provide the best dynamic range and highest S/N ratio.

Data Presentation: Antibody Titration Matrix

Capture Ab (µg/mL)Detection Ab (µg/mL)S/N Ratio (Low Standard)S/N Ratio (High Standard)
10.52.520
11.03.125
50.54.045
5 1.0 5.2 60
101.05.058
102.04.855

Signaling Pathways and Logical Relationships

Logical Relationship of Factors Affecting Signal-to-Noise Ratio

This diagram illustrates the key experimental factors and their influence on the final signal-to-noise ratio.

snr_factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise opt_ab Optimized Antibody Concentrations snr Signal-to-Noise Ratio (S/N) opt_ab->snr opt_incubation Optimal Incubation Times & Temperatures opt_incubation->snr good_sample High-Quality Sample good_sample->snr nsb Non-Specific Binding nsb->snr matrix_effects Sample Matrix Effects matrix_effects->snr cross_react Cross-Reactivity cross_react->snr instrument_noise Instrument Noise instrument_noise->snr

Technical Support Center: Optimizing CNX-500 Concentration for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CNX-500, a covalent inhibitor of Bruton's tyrosine kinase (Btk), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (Btk).[1] It is also known as CC-292. Btk is a crucial component of the B cell receptor (BCR) signaling pathway, which plays a vital role in the development and function of B cells.[1]

Q2: What is the mechanism of action of this compound?

This compound functions as a covalent inhibitor, forming a permanent bond with its target kinase, Btk.[1] This irreversible binding prevents the phosphorylation of downstream substrates, thereby inhibiting the B cell receptor signaling pathway.[1]

Q3: What is the reported IC50 value for this compound?

The apparent half-maximal inhibitory concentration (IC50app) of this compound for Btk is approximately 0.5 nM in biochemical assays.[1] It's important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration.[2][3]

Troubleshooting Guides

In Vitro Kinase Assays

Q4: I am observing inconsistent results in my in vitro Btk kinase assay with this compound. What are the potential causes and solutions?

Inconsistent results in in vitro kinase assays can arise from several factors. Here is a systematic approach to troubleshooting:

  • Pipetting Accuracy: Ensure pipettes are properly calibrated, especially when working with small volumes of a potent inhibitor like this compound.

  • Reagent Mixing: Thoroughly mix all reagents, including the enzyme, substrate, ATP, and inhibitor, to avoid concentration gradients.

  • Compound Precipitation: While this compound is generally soluble in DMSO, it may precipitate in aqueous assay buffers at high concentrations. Visually inspect for any precipitation.

  • Solvent Concentration: Maintain a low and consistent final concentration of the solvent (e.g., DMSO) across all wells, as high concentrations can inhibit kinase activity.[4]

  • Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. To minimize this, either avoid using the outermost wells or fill them with buffer or water.[4]

  • Incubation Time and Temperature: Ensure consistent incubation times and maintain a stable temperature, as fluctuations can impact enzyme kinetics.[4]

Q5: My positive and negative controls are not performing as expected in the Btk assay.

Control failures indicate a fundamental issue with the assay setup. Here’s what to check:

  • Enzyme Activity: Confirm that the recombinant Btk enzyme is active. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

  • Substrate Quality: Ensure the substrate, whether a peptide or protein, is of high quality and has the correct sequence and purity.[4]

  • ATP Concentration: The ATP concentration is a critical parameter that can significantly influence IC50 values.[2] Use an ATP concentration that is appropriate for Btk and the specific assay format, ideally at or below the Km for ATP.[5]

Cell-Based Assays

Q6: The potency of this compound in my cell-based assay is much lower than the reported biochemical IC50.

Discrepancies between biochemical and cellular potencies are common.[3][6] Several factors can contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Cellular ATP Concentration: The intracellular ATP concentration (typically in the millimolar range) is much higher than that used in most biochemical assays, which can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.[3]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: In a cellular environment, other kinases or cellular components might interact with the compound.

Q7: I am observing significant cell death even at low concentrations of this compound. How can I determine if this is a specific or a non-specific toxic effect?

To distinguish between on-target (Btk inhibition-mediated) and off-target cytotoxicity, consider the following:

  • Use a Control Cell Line: Test this compound in a cell line that does not express Btk or where Btk signaling is not critical for survival.

  • Rescue Experiment: If possible, try to rescue the phenotype by expressing a drug-resistant mutant of Btk.

  • Compare with Other Btk Inhibitors: Test other known Btk inhibitors to see if they produce a similar phenotype.

Experimental Protocols

Protocol 1: In Vitro Btk Kinase Assay for IC50 Determination

This protocol provides a general guideline for determining the IC50 of this compound against Btk using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human Btk enzyme

  • Kinase substrate (e.g., a specific peptide substrate for Btk)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the highest dose is 1 µM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells.

    • Add 2.5 µL of Btk enzyme solution (final concentration to be optimized, typically in the low nM range).

    • Pre-incubate for 15 minutes at room temperature to allow the covalent inhibitor to bind.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for Btk if known, or a standard concentration (e.g., 10 µM) can be used.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • ATP Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Recommended Range/Value Considerations
Btk Enzyme Concentration1-10 nMShould be in the linear range of the assay.
Substrate ConcentrationAt or above KmEnsure the reaction is not substrate-limited.
ATP ConcentrationAt or below Km (e.g., 1-10 µM)High ATP can compete with the inhibitor.[3]
This compound Concentration Range0.01 nM - 1 µMShould span the expected IC50 value.
Incubation Time30-60 minutesShould be within the linear range of product formation.
DMSO Concentration< 1%High concentrations can inhibit the enzyme.[4]
Protocol 2: Cell-Based Assay for Btk Target Engagement

This protocol describes a method to assess the engagement of this compound with Btk in a cellular context by measuring the phosphorylation of a downstream substrate, such as PLCγ2.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulant (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total PLCγ2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density (e.g., 1 x 10^6 cells/mL).

    • Treat cells with a serial dilution of this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Stimulation:

    • Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for a short period (e.g., 10 minutes) to induce Btk signaling.

  • Cell Lysis:

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-PLCγ2 and total PLCγ2.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLCγ2 and normalize to total PLCγ2.

    • Calculate the percentage of inhibition of PLCγ2 phosphorylation for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the cellular EC50 value.

Parameter Recommended Range/Value Considerations
Cell Density1-2 x 10^6 cells/mLEnsure cells are in a logarithmic growth phase.
This compound Concentration Range0.1 nM - 10 µMShould cover a broad range to determine cellular potency.
Pre-incubation Time1-4 hoursAllow sufficient time for the inhibitor to enter the cells and bind to Btk.
Stimulation Time5-15 minutesOptimize for the peak phosphorylation of the downstream target.

Visualizations

Btk_Signaling_Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation CNX500 This compound CNX500->Btk Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream Gene Gene Expression (Proliferation, Survival) Downstream->Gene

Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Serial Dilution of this compound C Add this compound & Btk to Plate A->C B Prepare Reagents (Btk, Substrate, ATP) B->C D Pre-incubate C->D E Initiate Reaction with ATP/Substrate D->E F Incubate E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (e.g., Luminescence) G->H I Data Analysis (Dose-Response Curve) H->I J Determine IC50 I->J

Caption: General workflow for in vitro IC50 determination of this compound.

References

Preventing degradation of CNX-500 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of CNX-500 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

This compound is susceptible to three main degradation pathways:

  • Oxidation: The molecule is sensitive to oxidative degradation, which can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to certain light wavelengths.

  • Hydrolysis: Degradation can occur at non-optimal pH levels. This compound is most stable in a slightly acidic environment.

  • Photodegradation: Exposure to UV light can cause rapid degradation of the compound.

Q2: What is the recommended solvent for dissolving this compound?

For optimal stability, it is recommended to dissolve this compound in DMSO for stock solutions and in a citrate (B86180) buffer (pH 5.5) for aqueous working solutions.

Q3: How should I store my this compound solutions?

Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Aqueous working solutions should be prepared fresh daily. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q4: I observed a color change in my this compound solution. What does this indicate?

A color change, typically to a yellowish or brownish hue, is a common indicator of this compound degradation, often due to oxidation or photodegradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

This compound Degradation Troubleshooting Workflow start Start: Degradation Observed check_color Is there a visible color change? start->check_color check_hplc Is purity below 95% via HPLC analysis? check_color->check_hplc No discard Action: Discard solution and prepare fresh check_color->discard Yes check_storage Review Storage Conditions: - Temp (-20°C)? - Light protected? - Correct pH (5.5)? check_hplc->check_storage No check_hplc->discard Yes check_prep Review Solution Prep: - Freshly made? - Degassed buffer? - Chelating agent used? check_storage->check_prep Yes (Proper Storage) issue_identified Issue Identified: Follow corrective action check_storage->issue_identified No (Improper Storage) check_prep->issue_identified No (Improper Prep) end End: Problem Resolved check_prep->end Yes (Prep OK, Consider other factors) issue_identified->end discard->check_storage

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Problem: My experimental results are inconsistent.

  • Possible Cause: This could be due to the degradation of this compound in your working solution, leading to a lower effective concentration of the active compound.

  • Solution:

    • Verify Purity: Analyze the purity of your this compound working solution using the HPLC protocol provided below.

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions for each experiment. Do not use solutions that are more than 24 hours old, even if stored at 2-8°C.

    • Control for Environment: Ensure your experimental setup minimizes exposure to light and maintains a stable temperature.

Problem: I see a precipitate forming in my aqueous solution.

  • Possible Cause: this compound has limited solubility in aqueous buffers, especially at neutral or alkaline pH. Precipitation can occur if the concentration is too high or if the pH of the buffer is incorrect.

  • Solution:

    • Check pH: Ensure your buffer is at the recommended pH of 5.5.

    • Lower Concentration: If the problem persists, try preparing a more dilute working solution.

    • Sonication: Briefly sonicate the solution after dilution to ensure the compound is fully dissolved.

Problem: The purity of my compound decreases rapidly even with proper storage.

  • Possible Cause: The presence of metal ions or dissolved oxygen in your buffer can catalyze the degradation of this compound.

  • Solution:

    • Use High-Purity Water: Prepare all buffers using HPLC-grade or Milli-Q water.

    • Degas Buffers: Before use, degas your aqueous buffers by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Add a Chelating Agent: Consider adding a small amount of a chelating agent, such as EDTA (0.1 mM), to your buffer to sequester any trace metal ions.

Primary Degradation Pathways of this compound CNX500 This compound (Active) Oxidation Oxidation CNX500->Oxidation O2, Metal Ions Hydrolysis Hydrolysis CNX500->Hydrolysis pH < 4 or pH > 7 Photolysis Photodegradation CNX500->Photolysis UV Light Degraded Inactive Degradants Oxidation->Degraded Hydrolysis->Degraded Photolysis->Degraded

Caption: The main chemical pathways leading to the degradation of this compound.

Quantitative Data Summary

The stability of this compound (10 µM) was assessed over 48 hours under various conditions. The percentage of the remaining parent compound was determined by HPLC.

Table 1: Effect of pH on this compound Stability

pH % Remaining (24h) % Remaining (48h)
4.0 92.1% 85.3%
5.5 99.2% 98.5%
7.4 88.5% 79.1%

| 8.5 | 75.4% | 60.2% |

Table 2: Effect of Temperature and Light on this compound Stability (at pH 5.5)

Condition % Remaining (24h) % Remaining (48h)
2-8°C, Dark 99.5% 99.1%
25°C, Dark 98.5% 97.0%
25°C, Ambient Light 91.3% 84.6%

| 25°C, UV Light (365 nm) | 65.2% | 42.8% |

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound and quantifying its degradants.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Expected Retention Time for this compound: Approximately 9.5 minutes

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Dilute a sample of your this compound solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition (90% A, 10% B).

    • Inject the sample and run the gradient program.

    • Integrate the peak area for this compound and any observed degradant peaks.

    • Calculate the purity as follows:

      • % Purity = (Area_this compound / Total_Area_All_Peaks) * 100

Common pitfalls in CNX-500 based assays and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CNX-500. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered in this compound based assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Kestrel Kinase, a key enzyme in the aberrant cellular proliferation signaling pathway implicated in various solid tumors. Assays involving this compound are critical for understanding its therapeutic potential and mechanism of action. This guide will help you navigate the common pitfalls associated with these assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 Values

Question: We are observing significant variability in the IC50 values for this compound between experimental replicates. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in kinase inhibitor assays and can stem from several factors:

  • Compound Stability and Handling: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you are using freshly prepared dilutions from a stock solution that has not undergone more than 2-3 freeze-thaw cycles.

  • Cell Passage Number: The sensitivity of cell lines to inhibitors can change with increasing passage number. It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Assay Confluency: The density of cells at the time of treatment can influence the apparent potency of the inhibitor. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase.

  • Reagent Variability: Batch-to-batch variation in serum, media, or other reagents can impact cell health and response to treatment.

Solution:

  • Standardize Protocols: Adhere strictly to a standardized protocol for cell culture, seeding density, and treatment conditions.

  • Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles.

  • Monitor Cell Health: Regularly check cells for viability and morphology.

  • Control for Reagent Variability: Use the same batch of critical reagents for a set of comparative experiments.

Issue 2: High Background Signal in Kinase Assays

Question: Our in vitro kinase assays with this compound are showing a high background signal, making it difficult to determine the true inhibitory effect. What are the potential causes and solutions?

Answer: High background in kinase assays can be caused by several factors:

  • Non-specific Binding: this compound or the detection antibody may be binding non-specifically to the plate or other assay components.

  • Contaminated Reagents: Contamination in ATP, substrate, or buffer solutions can lead to a high background.

  • Sub-optimal Antibody Concentration: The concentration of the detection antibody may be too high.

Solution:

  • Blocking: Ensure adequate blocking of the assay plate with a suitable blocking agent (e.g., BSA or non-fat dry milk).

  • Washing Steps: Increase the number and stringency of wash steps to remove non-specifically bound components.

  • Antibody Titration: Perform a titration experiment to determine the optimal concentration of the detection antibody.

  • Reagent Quality Control: Use fresh, high-quality reagents and filter-sterilize buffers.

Issue 3: Compound Precipitation

Question: We have noticed that this compound precipitates out of solution at higher concentrations in our cell-based assays. How can we address this?

Answer: Compound precipitation can lead to inaccurate dosing and misleading results.

  • Solubility Limits: this compound has a defined solubility limit in aqueous media. Exceeding this limit will cause precipitation.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay medium can affect solubility.

Solution:

  • Determine Solubility: Experimentally determine the maximum soluble concentration of this compound in your specific assay medium.

  • Optimize Solvent Concentration: Keep the final DMSO concentration consistent and as low as possible (typically below 0.5%).

  • Visual Inspection: Always visually inspect your treatment solutions for any signs of precipitation before adding them to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.

Q2: How should I prepare my this compound working solutions?

A2: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For experiments, create serial dilutions from this stock solution in your assay medium. Ensure thorough mixing at each dilution step.

Q3: Can this compound interfere with common cell viability assays like MTT or XTT?

A3: Yes, like many small molecules, this compound has the potential to interfere with tetrazolium-based viability assays by affecting cellular metabolic activity or by directly reducing the tetrazolium dye.[1] It is crucial to run appropriate controls.

Recommended Controls for Viability Assays:

Control GroupPurposeExpected Outcome
Vehicle Control To measure the effect of the solvent (e.g., DMSO) on cell viability.No significant change in cell viability compared to untreated cells.
No-Cell Control To check for direct reduction of the assay reagent by this compound.No signal should be detected.
Positive Control To ensure the assay is working correctly (e.g., a known cytotoxic agent).A significant decrease in cell viability.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a selective ATP-competitive inhibitor of Kestrel Kinase. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.

Experimental Protocols

Protocol: Cell-Based Kestrel Kinase Phosphorylation Assay

This protocol describes a method to measure the inhibitory effect of this compound on the phosphorylation of a downstream substrate of Kestrel Kinase in a cellular context.

Materials:

  • Cancer cell line expressing Kestrel Kinase (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (anhydrous)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Western blot apparatus

Procedure:

  • Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a top concentration of 20 µM. Include a vehicle control (DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 2 hours at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip the membrane and re-probe with anti-total-Substrate and anti-GAPDH antibodies as loading controls.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Substrate signal to the total-Substrate and GAPDH signals. Plot the normalized signal against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Kestrel_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Adaptor_Protein Adaptor_Protein Growth_Factor_Receptor->Adaptor_Protein Activates Kestrel_Kinase Kestrel_Kinase Adaptor_Protein->Kestrel_Kinase Activates Downstream_Substrate Downstream_Substrate Kestrel_Kinase->Downstream_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates CNX_500 CNX_500 CNX_500->Kestrel_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: The Kestrel Kinase signaling pathway inhibited by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate C->D E Lyse Cells D->E F Western Blot E->F G Data Analysis F->G

Caption: Workflow for a cell-based this compound phosphorylation assay.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent IC50 Values Q1 Are you using fresh this compound aliquots? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is cell passage number consistent? A1_Yes->Q2 Sol1 Prepare single-use aliquots to avoid freeze-thaw cycles. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is cell seeding density consistent? A2_Yes->Q3 Sol2 Use cells within a defined low passage number range. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Problem Resolved A3_Yes->End Sol3 Standardize seeding density and ensure logarithmic growth. A3_No->Sol3 Sol3->End

Caption: Troubleshooting inconsistent IC50 values in this compound assays.

References

Technical Support Center: CNX-500 Protocol in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals using the CNX-500 protocol with primary cells. For the purposes of this guide, this compound is considered a novel, ATP-competitive inhibitor of Kinase-X (KX), being investigated for its anti-inflammatory properties in primary human macrophages.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary macrophages?

A1: The optimal concentration of this compound depends on the specific primary cell type, cell density, and treatment duration. [1]For initial experiments with primary macrophages, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine both the efficacy (e.g., inhibition of cytokine release) and potential cytotoxicity. [2] Q2: What is the appropriate solvent for this compound and what is the maximum final concentration in culture?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. [1]When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept non-toxic, ideally ≤0.1% and not exceeding 0.5%, to avoid solvent-induced artifacts. [1]Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) in your experiments.

Q3: How long should I incubate primary macrophages with this compound before stimulating with Lipopolysaccharide (LPS)?

A3: A pre-incubation period of 1 to 2 hours with this compound is typically sufficient for the compound to penetrate the cell membrane and engage with its intracellular target, Kinase-X, before introducing the inflammatory stimulus (LPS).

Q4: Can this compound have off-target effects?

A4: Yes, like many kinase inhibitors, this compound may have off-target activities that can lead to unexpected cellular phenotypes. [3]If you observe high levels of cell death at low concentrations or paradoxical effects, it is important to consider off-target analysis. [3][4]This can be investigated by using a structurally different inhibitor for the same target or by profiling this compound against a broad panel of kinases. [3]

Troubleshooting Guide

Problem 1: Low Cell Viability After Thawing or During Culture

Primary cells are delicate and highly susceptible to stress during thawing and routine culture. [5]Low viability can compromise experimental results.

Possible Causes & Solutions

CauseRecommended Solution
Improper Thawing Technique Thaw vials rapidly in a 37°C water bath until a small ice crystal remains. Do not submerge the vial completely. [6]Transfer the cell suspension to a tube pre-rinsed with medium and slowly add pre-warmed complete growth medium in a drop-wise manner to avoid osmotic shock. [6]Do not centrifuge fragile primary cells like neurons immediately after thawing. [6]
Suboptimal Culture Conditions Ensure you are using the recommended medium, supplements (e.g., serum), and seeding density for your specific primary cells. [7][8]Check that culture flasks or plates are appropriate for adherent cells; some may require coating with agents like collagen or poly-L-lysine. [9]
Cryopreservation Issues Store cryovials in the vapor phase of liquid nitrogen, as direct submersion can lead to liquid nitrogen leakage into the vials upon warming, causing them to burst and reducing viability. [6]Use early-passage cells for cryopreservation whenever possible. [7]
Problem 2: High Variability in LPS-Induced TNF-α Secretion

Inconsistent results in cytokine measurements after LPS stimulation are a common issue.

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Cell Health/Passage Use primary cells from a consistent, low-passage number stock. High-passage cells can have altered responses. [10]Ensure cells are healthy and in a logarithmic growth phase before starting the experiment. [8]
LPS Reagent Issues The source and batch of LPS can significantly impact the level of stimulation. [10]Use a consistent, reliable source of LPS. Prepare fresh dilutions from a stock solution for each experiment.
Assay (ELISA) Technique Inaccurate pipetting, incomplete washing, or improper incubation times can lead to high variability in ELISA results. [11][12]Ensure all reagents are at room temperature before use, use fresh pipette tips for each sample and standard, and ensure thorough washing between steps. [12][13]
Problem 3: this compound Shows Lower Than Expected Efficacy in Cells vs. Biochemical Assays

A common challenge in drug development is the discrepancy between a compound's potency in a cell-free biochemical assay and its effectiveness in a cell-based assay. [14] Possible Causes & Solutions

CauseRecommended Solution
High Intracellular ATP Concentration The cellular concentration of ATP (typically 1-5 mM) is much higher than that used in many biochemical kinase assays. [15]As this compound is an ATP-competitive inhibitor, high intracellular ATP levels can compete with the inhibitor, reducing its apparent potency. This is an inherent property that needs to be considered when interpreting cellular data.
Cell Permeability & Efflux This compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration than expected.
Protein Binding This compound may bind to proteins in the cell culture serum or intracellularly, reducing the free concentration available to bind to Kinase-X.

Experimental Protocols & Data

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol outlines a workflow to identify the concentration range of this compound that effectively inhibits the target without causing significant cell death.

  • Cell Seeding: Seed primary macrophages in a 96-well plate at their recommended density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a 10-point serial dilution of this compound in culture medium (e.g., 10 µM, 3 µM, 1 µM, ... 1 nM). Also include "untreated" (medium only) and "vehicle" (medium + 0.1% DMSO) controls. [1]3. Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for a duration relevant to your main experiment (e.g., 24 hours).

  • Endpoint Analysis:

    • Cell Viability: Measure cytotoxicity using an assay like MTS or MTT. This will determine the maximum non-toxic concentration.

    • Efficacy (IC₅₀): In a parallel plate, pre-treat cells with the this compound dilutions for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 16-18 hours. [16]Collect the supernatant and measure TNF-α concentration via ELISA.

  • Data Analysis: Plot the viability and TNF-α inhibition data against the log of the this compound concentration to determine the TC₅₀ (toxic concentration) and IC₅₀ (inhibitory concentration).

Example Data: this compound Dose-Response in Primary Macrophages

This compound Conc. (nM)Cell Viability (% of Vehicle)TNF-α Inhibition (% of Vehicle)
0 (Vehicle)100%0%
1101%15%
1099%48%
10098%85%
1000 (1 µM)95%96%
3000 (3 µM)88%98%
10000 (10 µM)65%99%

From this data, an optimal concentration might be selected in the 100-1000 nM range, which provides strong efficacy with minimal cytotoxicity.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Analysis thaw Thaw Primary Macrophages seed Seed Cells in 96-Well Plates thaw->seed adhere Allow Adherence (Overnight) seed->adhere add_cnx Add this compound to Cells (1-2 hr Pre-incubation) adhere->add_cnx prepare_cnx Prepare this compound Serial Dilutions prepare_cnx->add_cnx add_lps Stimulate with LPS (16-18 hr) add_cnx->add_lps collect_sup Collect Supernatant add_lps->collect_sup viability Perform Viability Assay (MTS/MTT) add_lps->viability elisa Perform TNF-α ELISA collect_sup->elisa analyze Calculate IC₅₀ & TC₅₀ elisa->analyze signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates KinaseX Kinase-X (KX) MyD88->KinaseX NFkB NF-κB KinaseX->NFkB phosphorylates Nucleus Nucleus NFkB->Nucleus translocates to TNFa TNF-α Gene Transcription Nucleus->TNFa CNX500 This compound CNX500->KinaseX inhibits troubleshooting_logic start High Variability in TNF-α Results? check_cells Are cells healthy and low passage? start->check_cells Yes good_results Results Consistent start->good_results No check_lps Is LPS stock/dilution consistent? check_cells->check_lps Yes solve_cells Use new cell stock check_cells->solve_cells No check_elisa Is ELISA technique optimized? check_lps->check_elisa Yes solve_lps Use fresh LPS check_lps->solve_lps No check_elisa->good_results Yes solve_elisa Review ELISA protocol check_elisa->solve_elisa No

References

CNX-500 Affinity Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CNX-500 Affinity Purification System. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the successful purification of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield of my target protein?

Several factors can contribute to low or no yield during affinity purification. These can be broadly categorized into issues with protein expression and lysis, problems with binding to the affinity resin, and inefficient elution. It's also possible that the protein has been degraded.[1][2][3]

Q2: How can I determine if my protein is expressed and properly lysed?

To confirm protein expression, you can analyze a sample of your cell lysate using SDS-PAGE and Western blotting with an antibody specific to your target protein or its affinity tag. Inefficient cell lysis can also lead to reduced yield; ensure your lysis procedure is sufficient for your cell type.[1][2]

Q3: My protein expresses well, but doesn't bind to the this compound resin. What should I do?

This could be due to several reasons:

  • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding/wash buffers are optimal for the interaction between your protein's tag and the this compound resin.[4]

  • Inaccessible Affinity Tag: The affinity tag on your protein might be sterically hindered or sequestered within the protein's structure.[1] Consider re-engineering your protein with the tag at a different terminus (N or C) or using a longer linker.

  • Column Overloading: Loading too much sample can exceed the binding capacity of the resin.[4]

  • Insufficient Incubation Time: The binding of the target protein to the resin may be slow. Try increasing the incubation time or performing the binding in batch mode with gentle agitation.[1][5]

Q4: My protein binds to the resin, but I can't elute it, or the elution yield is very low. What are the possible causes?

  • Suboptimal Elution Buffer: The pH, ionic strength, or concentration of the competing ligand in your elution buffer may not be optimal for disrupting the interaction between your target protein and the resin.[3][4][5]

  • Protein Precipitation on the Column: Your protein might be precipitating on the column due to the buffer conditions. Try adding stabilizing agents like glycerol (B35011) or non-ionic detergents to the elution buffer.[4]

  • Protein Degradation: Proteases in your sample can degrade your target protein.[2][3][4] It is crucial to add protease inhibitors to your lysis buffer and keep the samples cold throughout the purification process.[2]

Troubleshooting Guides

Problem 1: Low Protein Yield

This is one of the most common issues encountered during affinity purification. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Low Protein Expression Optimize expression conditions (e.g., induction time, temperature, inducer concentration).[1][2]
Inefficient Cell Lysis Ensure the lysis method is effective for your cell type. Consider enzymatic lysis combined with mechanical disruption.[1][2]
Protein in Inclusion Bodies Perform purification under denaturing conditions or optimize expression for soluble protein.[1][2]
Incorrect Binding Buffer Verify the pH and salt concentration of the binding buffer. Perform small-scale trials to optimize.[4]
Affinity Tag is Not Accessible Re-clone with the tag at the other terminus or with a longer linker.
Insufficient Binding Time Increase incubation time of the lysate with the resin.[1][5]
Suboptimal Elution Conditions Optimize the elution buffer (e.g., pH, salt concentration, competitor concentration).[3][4][5]
Protein Degradation Add protease inhibitors to all buffers and work at 4°C.[2][3][4]
Column Overloading Reduce the amount of lysate loaded onto the column or use a larger column volume.[4]
Problem 2: Low Purity of Eluted Protein

High levels of contaminating proteins in your final eluate can be addressed by optimizing the wash and elution steps.

Potential Cause Recommended Solution
Insufficient Washing Increase the wash volume and/or the number of wash steps.
Non-specific Binding Increase the stringency of the wash buffer by adding a low concentration of a competing agent or increasing the salt concentration.
Co-purification of Interacting Proteins Use a more stringent wash buffer or a secondary purification step (e.g., size exclusion or ion exchange chromatography).
Protease Contamination Add protease inhibitors to all buffers.[2][3][4]

Experimental Protocols

Protocol 1: Optimizing Binding Conditions
  • Prepare Lysates: Prepare a clarified cell lysate containing your target protein.

  • Set up Small-Scale Binding Reactions: Aliquot the this compound resin into several microcentrifuge tubes.

  • Vary Buffer Conditions: Resuspend the resin in different binding buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 150 mM, 250 mM, 500 mM NaCl).

  • Incubate with Lysate: Add an equal amount of your cell lysate to each tube and incubate with gentle agitation for 1 hour at 4°C.

  • Wash and Elute: Wash the resin with the respective binding buffers and then elute the bound protein using a standard elution buffer.

  • Analyze by SDS-PAGE: Analyze the eluted fractions by SDS-PAGE to determine which binding condition resulted in the highest yield of your target protein.

Protocol 2: Optimizing Elution Conditions
  • Bind Protein to Resin: Perform a larger scale binding of your target protein to the this compound resin under optimal binding conditions.

  • Aliquot the Resin: Distribute the protein-bound resin equally into several columns or tubes.

  • Prepare Elution Buffers: Prepare a series of elution buffers with a gradient of the eluting agent (e.g., varying pH or competitor concentration).

  • Elute the Protein: Apply each elution buffer to a separate aliquot of the resin and collect the eluate.

  • Analyze Eluted Fractions: Analyze the collected fractions by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA) to identify the optimal elution condition that gives the highest yield and purity.

Visual Guides

Low_Yield_Troubleshooting cluster_expression Protein Expression & Lysis cluster_binding Binding to Resin cluster_elution Elution cluster_solutions Solutions start Low Protein Yield low_expression Low Expression start->low_expression inclusion_bodies Inclusion Bodies start->inclusion_bodies inefficient_lysis Inefficient Lysis start->inefficient_lysis wrong_buffer Incorrect Buffer start->wrong_buffer tag_inaccessible Inaccessible Tag start->tag_inaccessible short_incubation Short Incubation start->short_incubation bad_elution_buffer Suboptimal Elution start->bad_elution_buffer precipitation On-column Precipitation start->precipitation degradation Protein Degradation start->degradation sol_expression sol_expression low_expression->sol_expression Optimize Expression sol_denature sol_denature inclusion_bodies->sol_denature Denaturing Purification sol_lysis sol_lysis inefficient_lysis->sol_lysis Improve Lysis Protocol sol_buffer sol_buffer wrong_buffer->sol_buffer Optimize Binding Buffer sol_reclone sol_reclone tag_inaccessible->sol_reclone Re-engineer Construct sol_incubation sol_incubation short_incubation->sol_incubation Increase Incubation Time sol_elution sol_elution bad_elution_buffer->sol_elution Optimize Elution Buffer sol_additives sol_additives precipitation->sol_additives Add Stabilizing Agents sol_protease sol_protease degradation->sol_protease Add Protease Inhibitors

Caption: Troubleshooting workflow for low protein yield in affinity purification.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cell_culture Cell Culture & Expression cell_lysis Cell Lysis & Clarification cell_culture->cell_lysis binding Binding to this compound Resin cell_lysis->binding washing Wash Steps binding->washing elution Elution washing->elution sds_page SDS-PAGE Analysis elution->sds_page quantification Protein Quantification elution->quantification

Caption: General experimental workflow for this compound affinity purification.

References

Best practices for storing and handling CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the handling and storage of CNX-500. Adherence to these guidelines is critical for ensuring the compound's stability, and performance, and for obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3] Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can compromise the compound's stability.[3]

Q2: What is the recommended solvent for reconstituting this compound?

A: The recommended solvent for creating a stock solution of this compound is sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO). For cellular assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[4]

Q3: How should I store this compound stock solutions?

A: Once reconstituted, stock solutions should be aliquoted into single-use volumes and stored in tightly sealed vials at -80°C.[4][5] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][5]

Q4: I can't see any powder in the vial. Is it empty?

A: Not necessarily. Small quantities of lyophilized compounds can form a thin, nearly invisible film on the vial's walls or bottom.[4] To ensure all the product is recovered, add your solvent to the vial and thoroughly rinse all interior surfaces when preparing your solution.[4]

Q5: My this compound precipitated out of the aqueous buffer. What should I do?

A: Precipitation in an aqueous buffer is a common issue for hydrophobic compounds.[6] Do not use a solution that has precipitated.[6] Consider the following troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.[6]

  • Adjust the pH: The solubility of some compounds can be highly dependent on the pH of the buffer.[6]

  • Use a different solvent system: A co-solvent system may be necessary to improve solubility.[6]

Storage and Handling Data

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and stability for both lyophilized powder and reconstituted solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C or -80°CUp to 3 years[4]Protect from light and moisture.[2] Equilibrate to room temperature before opening.
Stock Solution in DMSO -80°CUp to 6 months[4]Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][5]
Working Dilutions (Aqueous Buffer) 2-8°CUse within 24 hoursPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for a minimum of 20 minutes.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Solubilization: Gently vortex the vial until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.

  • Storage: Store the aliquots at -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in an assay Compound degradation due to improper storage or handling.[5]Confirm the purity and concentration of your stock solution using an analytical method like HPLC.[5] If degradation is confirmed, use a fresh aliquot or a new vial of the compound.
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][5]
Precipitation in cell culture media The final concentration of the compound exceeds its solubility in the media.Lower the final concentration of this compound in your experiment. Ensure the DMSO concentration remains below cytotoxic levels.

Visual Guides

The following diagrams illustrate key workflows for handling this compound.

G cluster_storage Receiving and Storing Lyophilized this compound cluster_reconstitution Reconstitution Workflow Receive Receive this compound Store Store at -20°C or -80°C (Protect from light) Receive->Store Immediate Action Equilibrate Equilibrate vial to room temperature Store->Equilibrate Before Use Add_Solvent Add Anhydrous DMSO Equilibrate->Add_Solvent Vortex Gently Vortex to Dissolve Add_Solvent->Vortex Aliquot Aliquot into single-use vials Vortex->Aliquot Store_Stock Store aliquots at -80°C Aliquot->Store_Stock

Caption: Workflow for receiving, storing, and reconstituting lyophilized this compound.

G Start Start with Frozen -80°C Aliquot Thaw Thaw aliquot at room temperature Start->Thaw Dilute Prepare working dilution in aqueous buffer Thaw->Dilute Use Use immediately in experiment Dilute->Use Discard Discard unused working dilution Use->Discard

Caption: Recommended workflow for preparing working dilutions of this compound.

References

Technical Support Center: Validating CNX-500 Covalent Binding to Btk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the covalent binding of CNX-500 to its target, Bruton's tyrosine kinase (Btk). The information is presented in a question-and-answer format to directly address specific issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Btk?

This compound is a probe consisting of the potent and selective covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2] It functions by forming a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of Btk.[3] This irreversible binding permanently inactivates the kinase, blocking its downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.[1][4][5]

Q2: Why is it crucial to validate the covalent binding of this compound to Btk?

Validating the covalent binding is essential to:

  • Confirm the mechanism of action: Ensuring that this compound inhibits Btk through the intended covalent modification.[6]

  • Ensure target engagement: Verifying that the inhibitor reaches and binds to Btk within a cellular context.[7][8]

  • Differentiate from non-covalent inhibitors: Covalent inhibitors exhibit distinct kinetic profiles, such as time-dependent inhibition.[9][10]

  • Troubleshoot unexpected results: Understanding the covalent nature of the interaction is key to diagnosing issues like incomplete inhibition or off-target effects.

Troubleshooting Guides

Issue 1: I am not observing complete inhibition of Btk activity.

  • Possible Cause 1: Insufficient incubation time.

    • Troubleshooting Tip: Covalent inhibitors require time to form the bond. Perform a time-dependency assay by measuring the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[9]

  • Possible Cause 2: Sub-optimal inhibitor concentration.

    • Troubleshooting Tip: Ensure you are using a concentration of this compound that is sufficient to saturate the available Btk. Refer to the provided IC50 value as a starting point.

  • Possible Cause 3: Issues with the Btk enzyme.

    • Troubleshooting Tip: Verify the activity and purity of your recombinant Btk or the expression level in your cellular lysates.

Issue 2: How can I be certain that the inhibition I see is due to a covalent bond?

  • Troubleshooting Tip 1: Perform a washout experiment. After incubating Btk with this compound, remove the unbound inhibitor. If the inhibitory effect persists after the washout, it strongly suggests a covalent and irreversible interaction.[9]

  • Troubleshooting Tip 2: Use mass spectrometry. Mass spectrometry is the most definitive method to confirm covalent adduct formation.[6][11] An increase in the mass of Btk corresponding to the molecular weight of this compound provides direct evidence of covalent binding.[11]

  • Troubleshooting Tip 3: Mutate the target residue. Mutating the target cysteine (Cys481) to a non-nucleophilic amino acid, such as serine or alanine, should significantly reduce or abolish the potency of this compound if the interaction is covalent.[9][12]

Quantitative Data Summary

CompoundTargetIC50appReference
This compoundBtk0.5 nM[1][2]

Experimental Protocols & Methodologies

Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the "top-down" mass spectrometry approach to confirm the covalent binding of this compound to Btk by detecting a mass shift in the intact protein.[11]

Materials:

  • Recombinant human Btk protein

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)

  • LC-MS system

Procedure:

  • Incubation: Incubate recombinant Btk with this compound at a molar ratio of 1:5 for 1-2 hours at room temperature. Include a vehicle-only control (e.g., DMSO).

  • Desalting: Desalt the samples to remove non-volatile salts using a suitable method like a C4 ZipTip.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms covalent binding.[11][13]

Protocol 2: Btk Occupancy Assay using a Competition-Based Approach

This protocol uses this compound in a competition assay to quantify the amount of free, uninhibited Btk in a sample after treatment with a non-biotinylated covalent inhibitor (e.g., CC-292).[2]

Materials:

  • Cells or tissue lysates containing Btk

  • Covalent Btk inhibitor (non-biotinylated)

  • This compound (biotinylated probe)

  • Lysis buffer

  • Streptavidin-coated ELISA plates

  • Detection antibody (e.g., anti-Btk antibody) and substrate

Procedure:

  • Treatment: Treat cells or lysates with varying concentrations of the non-biotinylated covalent inhibitor for a specified time.

  • Lysis: Lyse the cells to release the proteins.

  • Probe Incubation: Incubate the lysates with a saturating concentration of this compound. This compound will bind to any Btk that is not already occupied by the test inhibitor.

  • Capture: Add the lysates to streptavidin-coated plates to capture the this compound-Btk complexes.

  • Detection: Wash the plates and detect the captured Btk using an anti-Btk antibody and a suitable detection substrate.

  • Quantification: The amount of Btk captured is inversely proportional to the occupancy of the test inhibitor. Normalize the results to untreated control samples to determine the percentage of Btk occupancy.[2]

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Lyn Lyn BCR->Lyn Btk Btk Syk->Btk Lyn->Btk PLCy2 PLCγ2 Btk->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CNX500 This compound CNX500->Btk Covalent Inhibition

Caption: Btk signaling pathway and the inhibitory action of this compound.

Covalent_Binding_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Definitive Validation ic50_shift Time-Dependent IC50 Shift Assay washout Washout Experiment ic50_shift->washout mass_spec Mass Spectrometry (Intact Protein) washout->mass_spec occupancy Btk Occupancy Assay (Competition) mass_spec->occupancy covalent_confirmation Confirmation of Covalent Binding mass_spec->covalent_confirmation target_engagement Cellular Target Engagement (e.g., BRET) occupancy->target_engagement target_engagement->covalent_confirmation start Start: Hypothesis of Covalent Binding start->ic50_shift

Caption: Experimental workflow for validating covalent binding of this compound to Btk.

Troubleshooting_Tree start Incomplete Btk Inhibition Observed q1 Is inhibition time-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Increase pre-incubation time. Determine kinact/KI. a1_yes->sol1 q2 Does inhibition persist after washout? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Suggests covalent binding. Proceed to Mass Spec. a2_yes->sol2 sol4 Check inhibitor/enzyme integrity. Consider non-covalent mechanism. a2_no->sol4 q3 Is there a mass shift in MS? sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Definitive covalent binding. a3_yes->sol3 a3_no->sol4

Caption: Troubleshooting decision tree for validating covalent inhibition of Btk.

References

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase (Btk) Inhibitors: Benchmarking CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CNX-500, a covalent Bruton's tyrosine kinase (Btk) inhibitor probe, with other prominent Btk inhibitors. The information presented herein is curated from preclinical and clinical research to facilitate an objective evaluation of their performance and underlying mechanisms.

Introduction to Btk Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. Btk inhibitors are broadly classified into two categories: covalent inhibitors that form an irreversible bond with the kinase, and non-covalent inhibitors that bind reversibly.[2]

This compound is a probe consisting of the covalent Btk inhibitor CC-292 (spebrutinib) chemically linked to biotin. This allows for the direct quantification of Btk occupancy.[3] This guide will focus on the active component, CC-292, for performance comparisons with other well-established Btk inhibitors.

Comparative Performance Data

The following tables summarize key quantitative data for this compound (CC-292) and other leading Btk inhibitors, including first-generation (ibrutinib) and second-generation (acalabrutinib, zanubrutinib) covalent inhibitors.

Table 1: In Vitro Potency Against Btk
InhibitorTypeIC50 (nM) against BtkAssay Method
This compound (CC-292) Covalent0.5Biochemical Kinase Assay[4]
IbrutinibCovalent0.5 - 7.8Biochemical/Cellular Assays[5][6]
AcalabrutinibCovalent3 - 5Biochemical/Cellular Assays[5]
ZanubrutinibCovalent<1 - 2Biochemical Assays[6]
Table 2: Kinase Selectivity Profile (IC50 in nM)

This table highlights the selectivity of the inhibitors against Btk versus other kinases, which can be indicative of potential off-target effects. Lower IC50 values indicate higher potency.

KinaseCC-292 (spebrutinib) [4]Ibrutinib[5]Acalabrutinib[5]Zanubrutinib[6]
Btk 0.5 0.5 - 7.8 3 - 5 <1 - 2
Yes723---
c-Src1,729->1000-
Brk2,430---
Lyn4,40016646
Fyn7,15037-13
EGFR>10,0007.8>10006
ITK-101942
TEC-78212

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from various sources and assays, which may lead to variability.

Signaling Pathways and Experimental Workflows

Visual representations of the Btk signaling pathway and common experimental workflows for evaluating Btk inhibitors are provided below using Graphviz.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR PIP3 PIP3 Lyn_Syk->PIP3 BTK Btk PIP3->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT, AP-1 Ca_PKC->Transcription_Factors Cell_Response Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor Btk Inhibitor (e.g., this compound) Inhibitor->BTK

Btk Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Recombinant Btk Recombinant Btk Incubation Incubation Recombinant Btk->Incubation Kinase Buffer Kinase Buffer Kinase Buffer->Incubation Substrate (e.g., poly(Glu, Tyr)) Substrate (e.g., poly(Glu, Tyr)) Substrate (e.g., poly(Glu, Tyr))->Incubation ATP ATP ATP->Incubation Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound)->Incubation ADP Measurement ADP Measurement Incubation->ADP Measurement Luminescence Reading Luminescence Reading ADP Measurement->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination

Workflow for an In Vitro Kinase Inhibition Assay.

BTK_Occupancy_Assay cluster_0 Sample Preparation cluster_1 Occupancy Measurement cluster_2 Data Analysis Cell Treatment Treat cells with Btk inhibitor Cell Lysis Lyse cells Cell Treatment->Cell Lysis Probe Incubation Incubate lysate with biotinylated covalent probe (e.g., this compound) Cell Lysis->Probe Incubation Capture Capture probe-bound Btk on streptavidin plate Probe Incubation->Capture Detection Detect captured Btk (e.g., ELISA) Capture->Detection Quantification Quantify free Btk Detection->Quantification Normalization Normalize to total Btk Quantification->Normalization Occupancy Calculation Calculate % Btk Occupancy Normalization->Occupancy Calculation

Workflow for a Btk Occupancy Assay.

Detailed Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against Btk by measuring ADP production.

Materials:

  • Recombinant Btk enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[7]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test Inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.

  • Add the test inhibitor or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[7]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[8]

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Btk Occupancy Assay (ELISA-based)

This assay measures the percentage of Btk engaged by a covalent inhibitor in a cellular context.

Materials:

  • Cells expressing Btk (e.g., PBMCs, Ramos cells)

  • Test inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Biotinylated covalent Btk probe (e.g., this compound)

  • High-binding 96-well ELISA plate

  • BTK-specific capture antibody

  • Blocking buffer (e.g., BSA or non-fat milk)

  • Streptavidin-HRP conjugate

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Treat cells with various concentrations of the test inhibitor for a specified time.

  • Wash the cells with ice-cold PBS to remove unbound inhibitor.

  • Lyse the cells and determine the total protein concentration.

  • Coat the ELISA plate with a BTK-specific capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add normalized cell lysates to the wells and incubate to allow Btk to be captured.

  • Wash the plate and add the biotinylated covalent Btk probe to bind to any unoccupied Btk.

  • Wash away the unbound probe and add streptavidin-HRP conjugate.

  • Wash and add the colorimetric substrate. Stop the reaction and read the absorbance.

  • In a separate plate, perform a standard sandwich ELISA to determine the total Btk amount in each lysate.

  • Calculate the percentage of free Btk by normalizing the "Free Btk" signal to the "Total Btk" signal.

  • Calculate Btk occupancy as: % Occupancy = 100 - (% Free Btk).[9]

Conclusion

This compound, through its active component CC-292, demonstrates high potency for Btk inhibition. Its selectivity profile suggests a favorable therapeutic window compared to the first-generation inhibitor, ibrutinib. The provided experimental protocols offer a framework for the continued evaluation and comparison of Btk inhibitors. This guide serves as a foundational resource for researchers and professionals in the field of drug development, enabling informed decisions in the pursuit of novel and effective therapies targeting Btk.

References

Validating CNX-500 as a Specific Btk Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of CNX-500 as a specific probe for Bruton's tyrosine kinase (Btk), a critical target in B-cell malignancies and autoimmune diseases. Through a detailed comparison with other Btk inhibitors and their biotinylated analogues, this document offers supporting experimental data and protocols to aid in the selection of the most appropriate tools for Btk research.

Introduction to Btk and Covalent Probes

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, promoting B-cell proliferation, differentiation, and survival.[1][2][3][4] Its dysregulation is implicated in various hematological cancers and autoimmune disorders. Covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys481) in the Btk active site have emerged as effective therapeutics.[5][6] To study the engagement of these inhibitors with their target in a cellular context, specific and potent probes are essential.

This compound is a biotinylated probe derived from the potent and selective covalent Btk inhibitor CC-292 (spebrutinib).[3][4][7] The biotin (B1667282) tag allows for the detection and quantification of unbound Btk in competition assays, making it a valuable tool for pharmacodynamic and target engagement studies.[3][4][5][7][8]

Comparative Analysis of Btk Probes

The utility of a Btk probe is determined by its potency (affinity for Btk) and specificity (minimal off-target binding). This section compares this compound with other commonly used or potential Btk probes derived from covalent inhibitors.

Potency Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a probe's potency. A lower IC50 value indicates a higher affinity for the target enzyme.

Probe/InhibitorParent CompoundBtk IC50 (nM)Reference(s)
This compound CC-292 (Spebrutinib) 0.5 [3][4][7]
Ibrutinib-biotinIbrutinib (PCI-32765)0.755 - 1.02[9]
Acalabrutinib-biotin (ACP-4016)Acalabrutinib (B560132) (ACP-196)Not explicitly reported for the probe, but the parent compound has an IC50 of ~3-5 nM.[10]
Zanubrutinib-biotinZanubrutinib (BGB-3111)Not explicitly reported for the probe, but the parent compound has an IC50 of ~0.3 nM.
Tirabrutinib-biotinTirabrutinib (B611380) (ONO/GS-4059)4.7[11]

As the table indicates, this compound exhibits a high potency for Btk, comparable to or exceeding that of other available biotinylated probes.

Specificity Comparison: Kinome-Wide Selectivity

A study comparing the kinase selectivity of several Btk inhibitors at a concentration of 1 µM revealed the following off-target profiles[12]:

Parent CompoundOff-Target Kinases Inhibited (>65% at 1µM)Hit Rate (%)
CC-292 (parent of this compound) ~36 8.3
Ibrutinib~419.4
Acalabrutinib~71.5
Zanubrutinib~194.3
Tirabrutinib~102.3

Based on the lower off-target hit rate of its parent compound, acalabrutinib, a probe derived from it would be predicted to have the highest specificity. However, CC-292, the parent of this compound, still demonstrates a favorable selectivity profile compared to the first-generation inhibitor, ibrutinib. The study also highlighted that spebrutinib (B611974) (CC-292) showed less selectivity than acalabrutinib and tirabrutinib against other kinases with a cysteine residue in the same position as Cys481 in Btk, suggesting a higher potential for off-target covalent binding.[12]

Experimental Protocols

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway.

Btk_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR Btk Btk Lyn_Syk->Btk phosphorylates PLCG2 PLCγ2 Btk->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Target_Occupancy_Workflow cluster_sample_prep Sample Preparation cluster_competition Competition & Capture cluster_detection Detection & Quantification cell_treatment 1. Treat cells/tissues with Btk inhibitor cell_lysis 2. Lyse cells/tissues cell_treatment->cell_lysis probe_incubation 3. Incubate lysate with excess this compound cell_lysis->probe_incubation plate_capture 4. Capture this compound-Btk complexes on a streptavidin-coated plate probe_incubation->plate_capture antibody_incubation 5. Add anti-Btk antibody plate_capture->antibody_incubation detection 6. Add detection reagent (e.g., HRP substrate) antibody_incubation->detection readout 7. Measure signal detection->readout Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treatment_stimulation 1. Treat cells with inhibitor, then stimulate with anti-IgM lysis_quant 2. Lyse cells and quantify protein treatment_stimulation->lysis_quant sds_page 3. Separate proteins by SDS-PAGE lysis_quant->sds_page transfer 4. Transfer proteins to a membrane sds_page->transfer blocking 5. Block membrane transfer->blocking primary_ab 6. Incubate with primary antibody (anti-pBtk Y223) blocking->primary_ab secondary_ab 7. Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection 8. Add ECL substrate and image secondary_ab->detection

References

Unraveling the Relationship: CNX-500 as a Research Probe for the BTK Inhibitor CC-292

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a critical class of drugs for various B-cell malignancies and autoimmune diseases. Among these, CC-292, also known as spebrutinib, has been a subject of significant research. A related compound, CNX-500, has appeared in scientific literature, prompting a need for a clear comparison. However, a detailed investigation reveals that this compound is not a distinct therapeutic competitor to CC-292. Instead, This compound is a research tool—a biotin-labeled derivative of CC-292—designed to facilitate the study of CC-292's mechanism of action. [1][2][3][4]

This guide will elucidate the nature of this compound and its relationship to CC-292, followed by a comprehensive overview of the functional performance of the parent compound, CC-292, in various preclinical assays.

This compound: A Biotinylated Probe of CC-292

This compound is a chemical probe created by chemically linking biotin (B1667282) to the structure of CC-292.[1][2][3] This modification allows researchers to utilize the high-affinity interaction between biotin and streptavidin for detection and quantification in experimental settings. The primary application of this compound is in pharmacodynamic (PD) assays to measure the occupancy of the BTK protein by CC-292.[4]

Crucially, the addition of the biotin tag does not significantly alter the core inhibitory function of the molecule. This compound retains a potent inhibitory activity against BTK, with a reported IC50 of 0.5 nM, which is consistent with the high potency of its parent compound, CC-292.[1][2][3] Therefore, a direct "versus" comparison in functional assays is not applicable, as they are functionally analogous, with one serving as a tool to study the other.

CC-292 (Spebrutinib): A Potent and Selective BTK Inhibitor

CC-292 is an orally bioavailable, covalent inhibitor of BTK.[5][6] It irreversibly binds to a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to the inhibition of its kinase activity.[7] This blockade of BTK signaling disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and activation of B-cells.[1][5]

Signaling Pathway of BTK Inhibition by CC-292

The following diagram illustrates the mechanism of action of CC-292 within the B-cell receptor signaling pathway.

B_cell_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream CC_292 CC-292 (Spebrutinib) CC_292->BTK Inhibition Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Antigen Antigen Antigen->BCR Activation

Mechanism of CC-292 in the BCR signaling pathway.

Functional Assay Performance of CC-292

CC-292 has demonstrated potent activity in a variety of in vitro functional assays, highlighting its effects on different cell types and biological processes.

In Vitro Inhibition of Cellular Proliferation and Function
Assay TypeCell TypeEndpoint MeasuredResult (IC50/EC50)Reference
B-Cell ProliferationPrimary Human B-CellsProliferation0.7 µM[5]
T-Cell ProliferationPrimary Human T-CellsProliferation4.6 µM[5]
BTK InhibitionCell-free assayKinase Activity0.5 nM[7][8]
BTK OccupancyRamos CellsBtk OccupancyEC50 of 8 nM[8]
B-Cell ProliferationB-CellsProliferationEC50 of 3 nM[9]
Effects on Cytokine Production and Cell Surface Markers

In addition to inhibiting proliferation, CC-292 has been shown to modulate the production of inflammatory cytokines and the expression of cell surface activation markers.

Cell TypeTreatmentEffectReference
Primary Human B-CellsSpebrutinibReduced expression of CD86, CD40, CD54, and CD69[5]
Primary Human B-CellsSpebrutinibInhibition of IL-6 production[5]
Lymphoid and Myeloid CellsSpebrutinibReduced cytokine production and degranulation[6]
Inhibition of Osteoclastogenesis

BTK is also expressed in myeloid cells and plays a role in osteoclast differentiation and function. CC-292 has been shown to inhibit osteoclastogenesis in vitro.[5][6]

Experimental Protocols

B-Cell and T-Cell Proliferation Assays

Objective: To determine the concentration-dependent effect of CC-292 on the proliferation of primary human B- and T-lymphocytes.

Methodology:

  • Isolate primary human B- and T-cells from peripheral blood mononuclear cells (PBMCs).

  • Plate the cells in 96-well plates at a predetermined density.

  • Treat the cells with a serial dilution of CC-292 or vehicle control.

  • Stimulate B-cells with appropriate activators (e.g., anti-IgM, CD40L, IL-4) and T-cells with anti-CD3/CD28 antibodies.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Assess cell proliferation using a standard method, such as the incorporation of tritiated thymidine (B127349) ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

BTK Occupancy Assay using this compound

Objective: To quantify the percentage of BTK enzyme bound by CC-292 in a cellular context.

Methodology:

  • Treat cells (e.g., Ramos B-cells or patient-derived cells) with varying concentrations of CC-292 for a specified time.

  • Lyse the cells to release intracellular proteins.

  • Incubate the cell lysates with a saturating concentration of the this compound probe. This compound will bind to any BTK that is not already occupied by CC-292.

  • Capture the this compound-bound BTK on a streptavidin-coated ELISA plate.

  • Detect the captured BTK using a specific anti-BTK antibody.

  • Quantify the amount of free BTK by measuring the signal from the detection antibody.

  • Calculate the percentage of BTK occupancy by comparing the signal from CC-292-treated samples to that of vehicle-treated controls.

BTK_Occupancy_Assay cluster_workflow Experimental Workflow Start Cells treated with CC-292 or vehicle Lysis Cell Lysis Start->Lysis Incubation Incubate lysate with This compound (Biotin-CC-292) Lysis->Incubation Capture Capture on Streptavidin -coated plate Incubation->Capture Detection Detect with anti-BTK antibody Capture->Detection Quantification Quantify signal Detection->Quantification Result Calculate % BTK Occupancy Quantification->Result

Workflow for the BTK occupancy assay using this compound.

Conclusion

References

Unveiling the Selectivity of CNX-500's Parent Compound: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of spebrutinib (B611974) (CC-292), the active pharmacological component of the CNX-500 probe, against other kinases. A comprehensive understanding of a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting potential off-target effects.

This compound is a chemical probe consisting of the covalent Bruton's tyrosine kinase (Btk) inhibitor, CC-292 (spebrutinib), linked to biotin (B1667282).[1][2] This probe is designed for use in pharmacodynamic (PD) assays to directly quantify the occupancy of Btk by covalent inhibitors.[2][3] Given that the kinase-interacting component of this compound is CC-292, this guide will focus on the cross-reactivity and selectivity of this parent compound.

Comparative Kinase Inhibition Profile of Spebrutinib (CC-292)

Spebrutinib is a highly selective and potent covalent inhibitor of Btk.[4] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a favorable profile with limited off-target activity compared to some other Btk inhibitors.

The following table summarizes the inhibitory activity of spebrutinib against its primary target, Btk, and other kinases. For context, data for other well-known Btk inhibitors are included where available.

KinaseSpebrutinib (CC-292) IC50 (nM)Ibrutinib (B1684441) IC50 (nM)Acalabrutinib (B560132) IC50 (nM)
Btk <0.5 - 5.9 0.5 3
BMX0.7--
Tec6.2--
TXK8.9--
Itk36--
EGFR>257.8>1000
Syk>100037-
Lyn>350016-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources and assay conditions may vary.

In broader kinome screening assays, spebrutinib has demonstrated a high degree of selectivity. One study using a KINOMEscan panel at a 1 µM concentration found that spebrutinib inhibited 8.3% of the human wild-type kinases tested by more than 65%. In comparison, ibrutinib inhibited 9.4% of the kinases in the same panel, while the more selective acalabrutinib inhibited only 1.5%.

B-Cell Receptor Signaling Pathway

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway.[1][5] This pathway is essential for B-cell development, proliferation, and survival. The diagram below illustrates the central role of Btk in this cascade.

B_Cell_Signaling BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates CD19 CD19 Lyn->BCR phosphorylates PI3K PI3K Syk->PI3K Btk Btk Syk->Btk PI3K->Btk activates PLCg2 PLCγ2 Btk->PLCg2 activates PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Antigen Antigen Antigen->BCR binds

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a variety of experimental techniques. Below are generalized protocols for two key types of assays used in the characterization of compounds like spebrutinib.

In Vitro Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ assay is a high-throughput method used to quantitatively measure the binding of a test compound to a large panel of kinases.

Principle: This assay is based on a competitive binding displacement principle. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Methodology:

  • Assay Preparation: Kinases are expressed as fusions with a unique DNA tag. An immobilized ligand is prepared on a solid support (e.g., beads).

  • Binding Reaction: The DNA-tagged kinase, the test compound (e.g., spebrutinib at a fixed concentration, often 1 µM), and the immobilized ligand are incubated together in a multi-well plate to allow the binding to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a stronger interaction between the test compound and the kinase.

Btk Occupancy Pharmacodynamic Assay using this compound

This assay is designed to measure the amount of Btk that is not bound by a covalent inhibitor (i.e., "free" Btk) in a biological sample.

Principle: This is a competition-based ELISA. This compound, a biotinylated covalent Btk probe, will bind to any unoccupied Btk in a cell lysate. The amount of Btk captured by this compound is then quantified.

Methodology:

  • Sample Collection and Lysis: Biological samples (e.g., peripheral blood mononuclear cells) that have been treated with a covalent Btk inhibitor (like spebrutinib) are collected. The cells are lysed to release the intracellular proteins, including Btk.

  • Incubation with this compound: The cell lysate is incubated with an excess of this compound. During this incubation, this compound will form a covalent bond with any Btk that has not already been inhibited.

  • Capture: The lysate is then transferred to a streptavidin-coated ELISA plate. The biotin tag on this compound will bind to the streptavidin, thus immobilizing any Btk that has been captured by the probe.

  • Detection: A primary antibody specific to Btk is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation and Reading: A substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the amount of free Btk in the original sample.

  • Data Analysis: The amount of free Btk is determined by comparing the signal from the treated samples to a standard curve of known amounts of recombinant Btk bound to this compound. The percentage of Btk occupancy by the inhibitor can then be calculated by comparing the amount of free Btk in treated versus untreated control samples.

Occupancy_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_result Result start Cells treated with covalent inhibitor (e.g., CC-292) lysis Cell Lysis start->lysis lysate Cell Lysate containing occupied and free Btk lysis->lysate incubation Incubate with excess This compound (Biotinylated Probe) lysate->incubation capture Transfer to Streptavidin-coated Plate incubation->capture detection Add anti-Btk Antibody, then HRP-conjugated Secondary Antibody capture->detection signal Add Substrate & Measure Signal detection->signal quantify Quantify Free Btk signal->quantify occupancy Calculate % Btk Occupancy quantify->occupancy

Caption: Experimental workflow for the Btk occupancy assay using the this compound probe.

References

Comparative Analysis of CNX-500 and Ibrutinib Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two distinct probes targeting Bruton's tyrosine kinase (BTK): the well-established therapeutic agent and research tool, ibrutinib (B1684441), and the specific pharmacodynamic probe, CNX-500. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the applications and characteristics of these molecules in probing BTK activity and engagement.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2][3][4] Its dysregulation is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[3][5] Both ibrutinib and this compound are covalent inhibitors that target a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[3][6][7][8] However, their intended applications and, consequently, their structural features and available characterization data differ significantly. Ibrutinib is a first-in-class therapeutic agent, while this compound has been developed as a specialized probe for quantifying BTK occupancy in preclinical and clinical samples.[7]

Biochemical Properties and Target Profile

Ibrutinib is a potent inhibitor of BTK with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[3][9] While highly potent against BTK, ibrutinib also exhibits off-target activity against other kinases containing a homologous cysteine residue, including TEC family kinases, epidermal growth factor receptor (EGFR), and interleukin-2-inducible T-cell kinase (ITK).[3][4] This lack of complete selectivity is associated with some of the adverse effects observed in clinical use.[1][10]

This compound is described as a covalent BTK inhibitor chemically linked to biotin (B1667282).[7] This biotin tag is a key feature that enables its use in specific assays. The apparent IC50 for this compound's inhibitory activity against BTK is reported to be 0.5 nM, identical to that of ibrutinib.[7] Notably, this compound has demonstrated selectivity against the structurally related kinase EGFR, with an IC50 greater than 25 nM.[7]

Table 1: Comparative Quantitative Data for this compound and Ibrutinib
ParameterThis compoundIbrutinibReference(s)
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)[3][7]
Mechanism of Action Covalent InhibitorCovalent Inhibitor[6][7]
Binding Site Cysteine 481 (Cys-481)Cysteine 481 (Cys-481)[3][7][8]
BTK IC50 0.5 nM (apparent)0.5 nM[3][7][9]
EGFR IC50 > 25 nM5.6 nM[7][11]
TEC IC50 Not Reported78 nM[4][11]
ITK IC50 Not Reported10.7 nM[11]
Primary Application BTK Occupancy/Target Engagement ProbeTherapeutic Agent / Research Probe[3][7]
Key Structural Feature BiotinylatedN/A[7]

Mechanism of Action and Signaling Pathway

Both probes function by forming a covalent bond with the Cys-481 residue within the ATP-binding pocket of BTK, leading to its irreversible inactivation.[3][6][7][8] This prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling cascades that are crucial for B-cell function.

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation, Survival, Adhesion NFkB->Proliferation Ibrutinib_CNX500 Ibrutinib / this compound Ibrutinib_CNX500->BTK Covalent Inhibition (Cys-481)

Caption: BTK signaling pathway and the point of inhibition by ibrutinib and this compound.

Experimental Protocols

Ibrutinib: Probing BTK-Dependent Cellular Functions

Ibrutinib is widely used to investigate the role of BTK in various cellular processes. A common application is to assess its impact on B-cell proliferation and survival.

Experimental Protocol: In Vitro B-Cell Proliferation Assay

  • Cell Culture: Culture a B-cell lymphoma cell line (e.g., Ramos cells) in appropriate media.

  • Compound Preparation: Prepare a stock solution of ibrutinib in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Cell Treatment: Seed the B-cells in a 96-well plate. Add the different concentrations of ibrutinib to the wells. Include a vehicle control (DMSO) and a positive control for inhibition of proliferation if available.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as the MTS assay or by quantifying the incorporation of BrdU.

  • Data Analysis: Plot the proliferation data against the ibrutinib concentration and determine the IC50 value using non-linear regression analysis.

This compound: Quantifying BTK Occupancy

This compound is specifically designed for use in a competition-based assay to measure the amount of free, uninhibited BTK in a sample.[7] This is particularly useful for pharmacodynamic studies to assess how effectively a BTK inhibitor is engaging its target in vivo.

Experimental Protocol: BTK Occupancy Assay using this compound

  • Sample Collection and Lysis: Obtain cell or tissue samples (e.g., peripheral blood mononuclear cells from a patient treated with a BTK inhibitor). Lyse the cells to release the intracellular proteins, including BTK.

  • Incubation with this compound: Incubate the cell lysates with a saturating concentration of the this compound probe.[7] this compound will covalently bind to any BTK that is not already occupied by the therapeutic inhibitor.

  • Capture and Detection: The biotinylated BTK-CNX-500 complex is then captured on a streptavidin-coated ELISA plate.[7]

  • Quantification: The amount of captured BTK is quantified using a BTK-specific antibody and a secondary detection reagent.

  • Data Analysis: The amount of free BTK in the treated sample is compared to that in an untreated control sample to calculate the percentage of BTK occupancy by the therapeutic inhibitor.[7]

CNX500_Workflow This compound BTK Occupancy Assay Workflow cluster_sample Cell Lysate BTK_inhibited BTK bound to therapeutic inhibitor BTK_free Free BTK Incubation Incubation BTK_free->Incubation CNX500 Add this compound (Biotinylated Probe) CNX500->Incubation BTK_CNX500 Free BTK covalently bound to this compound Incubation->BTK_CNX500 SA_plate Streptavidin-Coated ELISA Plate BTK_CNX500->SA_plate Capture Detection Quantification with anti-BTK Antibody SA_plate->Detection Detection Result Calculate % BTK Occupancy Detection->Result

Caption: Workflow for the this compound based BTK occupancy assay.

Comparative Summary and Applications

The primary distinction between ibrutinib and this compound lies in their intended use. Ibrutinib is a therapeutic agent and, by extension, a powerful research tool for studying the biological consequences of BTK inhibition. Its well-documented off-target effects, while a consideration in its clinical use, also make it a probe for studying the roles of other kinases.

This compound, on the other hand, is a purpose-built analytical reagent. Its biotin moiety is a critical feature that facilitates its use in a specific, quantitative assay for target engagement. The development of such probes is essential for understanding the pharmacodynamics of covalent inhibitors like ibrutinib and for guiding dose selection in clinical trials.[7]

  • Ibrutinib is the probe of choice for investigating the functional consequences of BTK inhibition in cellular and in vivo models.

  • This compound is the appropriate tool for quantifying the occupancy of the BTK target by an inhibitor in a given sample.

Conclusion

Both ibrutinib and this compound are invaluable probes for the study of Bruton's tyrosine kinase. While both are covalent inhibitors of BTK, their distinct features dictate their optimal applications. Ibrutinib serves as a cornerstone for elucidating the biological roles of BTK and for the development of novel therapeutics. This compound represents a specialized tool that enables the direct assessment of target engagement, providing crucial pharmacodynamic data for the development and clinical use of BTK inhibitors. Researchers should select the appropriate probe based on the specific experimental question being addressed.

References

Orthogonal Methods for Validating CNX-500 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In drug discovery, confirming that a compound binds to its intended target is a critical step. Relying on a single method can be misleading due to potential artifacts or assay-specific limitations. Therefore, employing orthogonal, or mechanistically distinct, methods is essential to build a robust body of evidence for the binding of a drug candidate, such as the hypothetical molecule CNX-500, to its protein target. This guide provides a comparative overview of key orthogonal techniques for validating protein-ligand binding, complete with supporting data and detailed experimental protocols.

The Principle of Orthogonal Validation

Orthogonal validation involves using multiple, independent experimental techniques that rely on different physical principles to measure a biological event. If different methods yield consistent results, it significantly increases the confidence that the observed interaction is genuine and not an artifact of a particular assay system. This is crucial for making informed decisions in drug development pipelines.

Caption: Conceptual workflow for orthogonal validation of target binding.

Comparison of Key Binding Validation Methods

To illustrate the application of orthogonal methods, the following table summarizes representative quantitative data for the binding of a hypothetical PARP1 inhibitor (herein referred to as this compound) to its target, PARP1.[1] These data are compiled from published studies on well-characterized PARP inhibitors.

Method Principle Parameter(s) Measured This compound (PARP1 inhibitor) - Representative Kd/EC50 Throughput Key Advantages Key Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon mass change on a sensor surface.Kd, kon, koff85 nM[2]Medium to HighReal-time kinetics, label-free.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Heat change upon binding of two molecules in solution.Kd, ΔH, ΔS, Stoichiometry (n)50 nM[2]Low to MediumLabel-free, in-solution, provides thermodynamic profile.Requires large amounts of pure protein and compound.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells or cell lysates.Apparent EC50 (from isothermal dose-response)10.7 nM[1]HighMeasures target engagement in a cellular context, no protein purification needed.Indirect measure of binding; requires a specific antibody for detection.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited above.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of this compound to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Target protein

  • This compound (analyte)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

  • Immobilization of the Target Protein:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of NHS and EDC.

    • Inject the target protein diluted in immobilization buffer over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine.[3]

  • Binding Measurement:

    • Inject a series of concentrations of this compound (analyte) in running buffer over the immobilized target protein surface.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.[4]

    • Include a buffer-only injection as a reference.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamic profile of the interaction between this compound and its target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein in a suitable buffer (e.g., PBS or HEPES)

  • This compound dissolved in the same buffer as the protein

  • Degassed buffer for cleaning and blanks

Protocol:

  • Sample Preparation:

    • Dialyze the target protein against the chosen buffer extensively.

    • Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match.[5]

    • Degas both the protein and compound solutions.

    • Accurately determine the concentrations of the protein and this compound.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the titration syringe.

    • Load the target protein into the sample cell and this compound into the injection syringe.

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the protein solution while stirring.

    • Measure the heat change after each injection.

    • Continue the injections until the binding sites on the protein are saturated.[6]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

Protocol:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1 hour) at 37°C.[7]

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for 3 minutes to generate a melt curve, or at a single, optimized temperature for an isothermal dose-response experiment.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by Western blotting using a primary antibody specific for the target protein and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature or compound concentration.

    • For a melt curve, plot the amount of soluble protein against temperature. A shift in the melting temperature in the presence of this compound indicates binding.

    • For an isothermal dose-response, plot the amount of soluble protein against the concentration of this compound to determine the EC50 of target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway CNX500 This compound TargetProtein Target Protein CNX500->TargetProtein Binds and Inhibits DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Activates/Inhibits CellularResponse Cellular Response DownstreamEffector->CellularResponse Leads to Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_CETSA Cellular Thermal Shift Assay (CETSA) SPR_Immobilize Immobilize Target Protein SPR_Bind Bind this compound SPR_Immobilize->SPR_Bind SPR_Analyze Analyze Sensorgram SPR_Bind->SPR_Analyze ITC_Load Load Protein and this compound ITC_Titrate Titrate and Measure Heat ITC_Load->ITC_Titrate ITC_Analyze Analyze Isotherm ITC_Titrate->ITC_Analyze CETSA_Treat Treat Cells with this compound CETSA_Heat Heat Shock CETSA_Treat->CETSA_Heat CETSA_Analyze Western Blot Analysis CETSA_Heat->CETSA_Analyze

References

Assessing the Off-Target Effects of CNX-500 (Chloroquine Phosphate 500 mg)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of CNX-500, identified as Chloroquine Phosphate 500 mg, with alternative therapeutic agents. The information is intended to assist researchers and drug development professionals in making informed decisions by presenting objective data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Comparative Analysis of Off-Target Effects

The following table summarizes the known off-target effects of Chloroquine (this compound) and its common alternatives for the treatment of malaria and amebiasis. This data has been compiled from various clinical and preclinical studies.

Drug Primary Indication(s) Common Off-Target Effects / Adverse Events Serious Off-Target Effects / Adverse Events
Chloroquine (this compound) Malaria, Extraintestinal Amebiasis, Rheumatoid Arthritis, Lupus ErythematosusNausea, vomiting, diarrhea, stomach cramps, headache, dizziness, skin rash, itching, hair loss, changes in hair or skin color.[1][2][3]Retinopathy (can be irreversible), cardiomyopathy, QT interval prolongation, Torsade de Pointes, ventricular arrhythmias, seizures, severe muscle weakness, agranulocytosis, aplastic anemia, Stevens-Johnson syndrome.[1][2][4][5][6]
Mefloquine Malaria (treatment and prophylaxis)Nausea, vomiting, dizziness, headache, insomnia, strange dreams.Neuropsychiatric effects (anxiety, paranoia, depression, hallucinations, psychosis), seizures, cardiovascular events.
Atovaquone/Proguanil Malaria (treatment and prophylaxis)Abdominal pain, nausea, vomiting, headache, diarrhea, loss of appetite.Rare: Allergic reactions, Stevens-Johnson syndrome, liver problems.
Artemether/Lumefantrine Malaria (treatment)Headache, dizziness, loss of appetite, weakness, fever, chills, muscle/joint pain.Rare: Palpitations, allergic reactions, prolongation of QT interval (less pronounced than Chloroquine).
Quinine Sulfate (+ Doxycycline/Tetracycline/Clindamycin) Malaria (treatment)Cinchonism (tinnitus, headache, nausea, disturbed vision), hypoglycemia.Cardiotoxicity (arrhythmias), severe hypersensitivity reactions, blackwater fever (a form of severe malaria).
Pyronaridine-Artesunate Malaria (treatment)Generally well-tolerated; may include headache, vomiting, and abdominal pain.Elevated liver enzymes (transient and usually asymptomatic).

Mechanism of Action of Chloroquine (this compound)

Chloroquine's primary mechanism of action against malaria involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. As the parasite digests hemoglobin, it releases toxic free heme. Chloroquine enters the food vacuole and prevents the polymerization of this heme into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.[7][8][9]

In its off-target effects, particularly cardiotoxicity, Chloroquine has been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channels.[5][6] This blockade can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of potentially fatal cardiac arrhythmias.[4][5][6] The mechanism of action in autoimmune diseases like rheumatoid arthritis and lupus erythematosus is not fully understood but is thought to involve modulation of the immune system.[7]

cluster_parasite Malaria Parasite Food Vacuole cluster_chloroquine Chloroquine Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Heme_Polymerase_Inhibition Inhibition of Heme Polymerase Chloroquine Chloroquine (this compound) Chloroquine->Heme_Polymerase_Inhibition Toxic_Heme_Accumulation Toxic Heme Accumulation Heme_Polymerase_Inhibition->Toxic_Heme_Accumulation Parasite_Death Parasite Death Toxic_Heme_Accumulation->Parasite_Death

Mechanism of Action of Chloroquine in Malaria

Experimental Protocols for Assessing Off-Target Effects

To evaluate the off-target effects of a compound like Chloroquine, a series of in vitro and in vivo assays are employed. These assays are crucial for identifying potential safety liabilities early in the drug discovery process.[10]

In Vitro Safety Pharmacology Profiling

This involves screening the compound against a broad panel of known biological targets to identify unintended interactions.

  • Objective: To identify off-target binding or functional modulation of receptors, ion channels, enzymes, and transporters that could lead to adverse effects.

  • Methodology:

    • A panel of targets (e.g., the InVEST44™ panel) is selected, covering various protein families implicated in adverse drug reactions.[10]

    • The test compound (Chloroquine) is incubated with each target at various concentrations.

    • Binding assays (e.g., radioligand binding assays) or functional assays (e.g., measuring enzyme activity or ion channel currents) are performed.

    • The concentration at which the compound inhibits 50% of the target's activity (IC50) or binding (Ki) is determined.

    • Significant off-target interactions are flagged for further investigation.

hERG Channel Assay

Given the known cardiotoxicity of Chloroquine, a specific assay for the hERG potassium channel is critical.

  • Objective: To assess the potential of the compound to block the hERG channel, which is a primary cause of drug-induced QT prolongation.

  • Methodology:

    • Human embryonic kidney (HEK) cells or other suitable cell lines stably expressing the hERG channel are used.

    • Patch-clamp electrophysiology is employed to measure the potassium current flowing through the hERG channels in the presence and absence of the test compound.

    • A dose-response curve is generated to determine the IC50 of the compound for hERG channel blockade.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement and can be adapted to identify off-target interactions in a cellular context.

  • Objective: To identify proteins that are stabilized or destabilized by the compound, indicating a direct binding interaction.

  • Methodology:

    • Intact cells or cell lysates are treated with the test compound or a vehicle control.

    • The samples are heated to a range of temperatures.

    • The soluble protein fraction is separated from the aggregated, denatured proteins.

    • The amount of a specific target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

    • A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Genotoxicity Assays

These assays are designed to detect the potential of a compound to damage genetic material.

  • Objective: To assess the mutagenic and clastogenic potential of the compound.

  • Key Assays:

    • Ames Test: Uses strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to detect point mutations.[11]

    • In Vitro Micronucleus Test: Detects chromosomal damage in cultured mammalian cells by observing the formation of micronuclei.[11]

cluster_workflow General Workflow for Off-Target Effect Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound Test Compound (e.g., this compound) Safety_Panel Safety Pharmacology Panel (Receptors, Enzymes, Ion Channels) Compound->Safety_Panel hERG_Assay hERG Channel Assay Compound->hERG_Assay CETSA Cellular Thermal Shift Assay (CETSA®) Compound->CETSA Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Compound->Genotoxicity Data_Analysis Data Analysis and Risk Assessment Safety_Panel->Data_Analysis hERG_Assay->Data_Analysis CETSA->Data_Analysis Genotoxicity->Data_Analysis Toxicology Animal Toxicology Studies Cardiovascular Cardiovascular Safety (ECG, Blood Pressure) Toxicology->Cardiovascular Go_NoGo Go/No-Go Decision Cardiovascular->Go_NoGo Data_Analysis->Toxicology

Experimental Workflow for Off-Target Assessment

References

Independent Verification of CNX-500's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of CNX-500 (also known as CC-292 or Spebrutinib when not linked to biotin) against other prominent Bruton's Tyrosine Kinase (BTK) inhibitors. A thorough understanding of a kinase inhibitor's performance, including its potency and selectivity, is crucial for advancing research and therapeutic applications. This guide presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of BTK Inhibitor Potency and Selectivity

The inhibitory activity of this compound and its counterparts is most commonly quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The data presented below summarizes the comparative potency and selectivity of this compound's active component, CC-292 (Spebrutinib), against first-generation (Ibrutinib) and second-generation (Acalabrutinib, Zanubrutinib) BTK inhibitors.

InhibitorTargetBiochemical IC50 (nM)Cellular EC50 (nM, Ramos Cells)Kinome Selectivity (Inhibited >65% at 1 µM)
CC-292 (Spebrutinib) BTK0.5[1]8[1]8.3%[2]
IbrutinibBTK0.5[3]<10[2]9.4%[2]
AcalabrutinibBTK~3-5<10[2]1.5%[2]
ZanubrutinibBTK<1<10[2]4.3%[2]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used. The percentage of the kinome inhibited is based on KINOMEscan data at a 1 µM concentration, providing a measure of selectivity.[2]

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] In various B-cell malignancies, this pathway is often constitutively active, promoting uncontrolled cell growth.[4] BTK inhibitors, including the active component of this compound, function by blocking the kinase activity of BTK, thereby disrupting downstream signaling cascades.[4] Most of these inhibitors, including CC-292, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[3][5]

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Inhibitor This compound (CC-292) & Other BTK Inhibitors Inhibitor->BTK

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant BTK enzyme by measuring ADP production.

Materials:

  • Recombinant human BTK enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[6]

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the test compound dilutions.

  • Add the BTK enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.[6]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.[6]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell-Based BTK Inhibition Assay (Flow Cytometry)

This protocol describes a method to assess the potency of BTK inhibitors in a cellular context by measuring the inhibition of B-cell activation.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • Anti-IgM antibody (for B-cell activation)

  • Fluorochrome-conjugated anti-CD69 antibody

  • Flow cytometer

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the B-cells by adding anti-IgM antibody.

  • Incubate for a further period (e.g., 18-24 hours) to allow for the expression of activation markers.

  • Stain the cells with a fluorochrome-conjugated anti-CD69 antibody.

  • Analyze the cells using a flow cytometer to quantify the percentage of CD69-positive cells.

  • Calculate the percent inhibition of CD69 expression for each compound concentration relative to a stimulated, untreated control and determine the EC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Reagents (BTK, Substrate, ATP, Inhibitor) B2 Incubate (Kinase Reaction) B1->B2 B3 Stop Reaction & Detect ADP B2->B3 B4 Measure Luminescence B3->B4 B5 Calculate IC50 B4->B5 C1 Culture & Pre-incubate Cells with Inhibitor C2 Stimulate B-Cells (anti-IgM) C1->C2 C3 Incubate & Stain (anti-CD69) C2->C3 C4 Flow Cytometry Analysis C3->C4 C5 Calculate EC50 C4->C5

Workflow for biochemical and cell-based BTK inhibition assays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of CNX-500, a substance not classified as hazardous under standard regulations. While not considered hazardous, it is imperative that this compound is not disposed of as common waste and that institutional and local environmental health and safety guidelines are strictly followed.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Ensure adequate ventilation in the handling area to minimize inhalation exposure. In case of a spill, absorb the material with an inert, dry chemical absorbent and place it in a designated waste container.

Quantitative Data Summary for Laboratory Waste Disposal

The following table summarizes key quantitative parameters relevant to the disposal of non-hazardous laboratory waste. These values are critical for ensuring compliance with typical institutional and municipal regulations.

ParameterGuidelineRelevance to Disposal
pH Range for Sewer Disposal 5.5 - 9.5Aqueous solutions of non-hazardous waste may be eligible for sewer disposal if their pH falls within this range.[1]
Maximum Container Fill Volume 75% - 90% of capacityLeaving adequate headspace in waste containers prevents spills and allows for vapor expansion.[2][3]
Sewer Discharge Limit (Liquids) Up to 5 gallons per dischargeThis is a typical limit for the volume of a non-hazardous chemical solution that can be disposed of via the sanitary sewer at one time.[4]
Sewer Discharge Limit (Solids) Up to 1 kilogramThis is a typical limit for the mass of a water-soluble, non-hazardous solid that can be disposed of via the sanitary sewer.[4]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic process of identification, segregation, containment, and removal.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Confirm that the waste is solely this compound. If it has been mixed with any other chemicals, the entire mixture must be evaluated for its hazardous properties. If contaminated with a hazardous substance, the mixture must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams, such as solvents or corrosive materials, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[5] This prevents potentially dangerous chemical reactions.[6]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Select a clean, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for non-hazardous chemical waste.[7][8] Never use metal containers for corrosive materials.[3][6]

  • Properly Label the Container: The container must be clearly labeled with the words "Non-Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation. Accurate labeling is crucial for regulatory compliance and safe handling.

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the direct control of laboratory personnel and away from general work areas.

  • Follow Storage Time Limits: Be aware of your institution's time limits for storing waste in a satellite accumulation area before it must be moved to a central storage facility.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is approaching full (no more than 90% capacity), contact your institution's EHS department to schedule a waste pickup.[3][5]

  • Documentation: Maintain meticulous records of all disposed chemical waste as required by your institution and local regulations.[5] This documentation is essential for regulatory compliance and tracking waste from generation to final disposal.

Experimental Workflow and Logical Diagrams

To provide a clear visual guide, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Decision Pathway start Chemical Waste Generated (this compound) is_mixed Is the waste mixed with other chemicals? start->is_mixed evaluate_mixture Evaluate Mixture for Hazards (Consult SDS of all components) is_mixed->evaluate_mixture Yes non_hazardous_protocol Follow Non-Hazardous Disposal Protocol is_mixed->non_hazardous_protocol No (Pure this compound) is_hazardous Is the mixture hazardous? evaluate_mixture->is_hazardous is_hazardous->non_hazardous_protocol No hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes

Caption: Decision pathway for classifying this compound waste.

Non-Hazardous Waste Disposal Workflow identify 1. Identify & Segregate Waste (Pure this compound) container 2. Select Compatible Container (e.g., HDPE, Glass) identify->container label 3. Label Container Clearly ('Non-Hazardous Waste', 'this compound') container->label store 4. Store in Designated Area (Satellite Accumulation Area) label->store schedule_pickup 5. Schedule Pickup with EHS store->schedule_pickup document 6. Document Waste Disposal schedule_pickup->document disposal Final Disposal by EHS document->disposal

Caption: Step-by-step workflow for non-hazardous waste disposal.

References

Safeguarding Your Research: Comprehensive Handling Protocols for CNX-500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, novel compounds like CNX-500. This document provides essential, immediate safety and logistical information for the handling of this compound, a covalent Bruton's tyrosine kinase (BTK) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally and functionally similar covalent BTK inhibitors, such as Ibrutinib and Acalabrutinib.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.
Eye/Face Protection Safety Glasses/GogglesTightly fitting safety goggles or a face shield.
Respiratory Protection RespiratorA NIOSH-approved respirator is necessary if ventilation is inadequate or for handling large quantities.
Skin and Body Protection Lab Coat/Protective ClothingA lab coat or other protective clothing to prevent skin contact.

Hazard Identification and First Aid

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact May cause skin irritation.Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact May cause serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and the safety of laboratory personnel.

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoidance of Dust Formation: As a solid, care should be taken to avoid the generation of dust.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed.

  • Temperature: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

  • Contaminated Materials: Used PPE, empty containers, and other contaminated materials should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the substance to enter drains or the environment.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for the safe preparation of a stock solution of this compound.

  • Preparation: Don all required personal protective equipment as detailed in the PPE table. Ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance within the fume hood. Minimize the creation of dust.

  • Dissolution: Add the appropriate solvent to the vessel containing the weighed this compound. Gently swirl or vortex to dissolve the compound completely.

  • Storage: Transfer the stock solution to a clearly labeled, sealed container. Store at the recommended temperature, protected from light.

  • Cleanup: Clean all equipment and the work area thoroughly. Dispose of all contaminated materials as hazardous waste.

Visualizing Safety Workflows

To further clarify safety procedures, the following diagrams illustrate key operational workflows.

PPE_Donning_Sequence cluster_donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Safety Goggles Safety Goggles Gloves->Safety Goggles Respirator Respirator Safety Goggles->Respirator

Figure 1: Recommended sequence for donning Personal Protective Equipment.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Consult SDS/Safety Protocol Consult SDS/Safety Protocol Notify Supervisor->Consult SDS/Safety Protocol Don Appropriate PPE Don Appropriate PPE Consult SDS/Safety Protocol->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area

Figure 2: Step-by-step workflow for responding to a chemical spill.

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